2-Bromo-1-(2,5-difluorophenyl)propan-1-one CAS number 186036-04-4
Technical Monograph: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one CAS Number: 186036-04-4 Classification: -Haloketone / Fluorinated Pharmacophore Building Block Part 1: Executive Summary & Chemical Architecture The "Fluori...
-Haloketone / Fluorinated Pharmacophore Building Block
Part 1: Executive Summary & Chemical Architecture
The "Fluorine Effect" in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate pKa, enhance lipophilicity (LogP), and block metabolic hot spots (cytochrome P450 oxidation). 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) serves as a critical lynchpin intermediate for installing the 2,5-difluorophenyl moiety—a specific substitution pattern increasingly valued in kinase inhibitors (e.g., Trk, ALK) and CNS-active agents for its ability to optimize orthogonal
- stacking interactions in protein binding pockets.
Chemical Identity & Properties
Property
Data
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Molecular Formula
CHBrFO
Molecular Weight
249.05 g/mol
Physical State
Pale yellow to colorless liquid (or low-melting solid)
Boiling Point
~105–110 °C at 1.5 mmHg (Estimated)
Reactivity Class
-Halo ketone (High Electrophilicity)
Hazards
Lachrymator , Corrosive, Skin Sensitizer
Part 2: Synthesis & Production Protocols
The synthesis of CAS 186036-04-4 typically proceeds via the electrophilic
-bromination of the parent propiophenone. The choice of brominating agent dictates the impurity profile; industrial workflows prefer controlled bromination to minimize -dibromo byproducts.
Method A: Selective Bromination with Bromine (Lab Scale)
Catalyst: Hydrobromic acid (HBr) or Aluminum Chloride (AlCl
) - trace
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid
Protocol:
Dissolution: Charge a 3-neck round-bottom flask with 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) and DCM (10 V). Cool to 0°C under N
atmosphere.
Activation: Add a catalytic amount of HBr (acetic acid solution) to initiate enolization.
Addition: Add Br
(1.05 eq) dropwise over 60 minutes. Critical: Maintain temperature <5°C to prevent poly-bromination. The red color of bromine should dissipate rapidly, indicating consumption.
Quench: Once TLC indicates consumption of starting material, quench with saturated aqueous NaHCO
and NaSO (to remove excess bromine).
Workup: Extract with DCM, dry over MgSO
, and concentrate
in vacuo.
Purification: Vacuum distillation is recommended due to the compound's lachrymatory nature.
Method B: Green Bromination with NBS (High Purity)
Best for: Late-stage discovery where purity is paramount.
Reagents:
N-Bromosuccinimide (NBS)
-Toluenesulfonic acid (-TsOH)
Solvent: Acetonitrile (MeCN)
Mechanism:
-TsOH catalyzes the enolization of the ketone, which then attacks the electrophilic bromine of NBS. This method avoids handling liquid bromine.
Part 3: Applications in Drug Discovery
The
-bromo ketone functionality is a "privileged structure" for heterocycle synthesis. CAS 186036-04-4 is primarily used to generate 2,5-difluorophenyl-substituted heterocycles .
Hantzsch Thiazole Synthesis
Reacting CAS 186036-04-4 with thioamides yields 2,4-disubstituted thiazoles. This scaffold is prevalent in Trk (Tropomyosin receptor kinase) inhibitors used in oncology.
Imidazole Synthesis
Reaction with amidines yields imidazoles, a core pharmacophore in antifungal agents (though 2,4-difluoro is more common in azoles like Voriconazole, the 2,5-pattern offers distinct metabolic stability profiles).
Visualization: The Synthetic Tree
Figure 1: Synthetic utility of CAS 186036-04-4 in generating heterocyclic pharmacophores.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the intermediate, the following analytical markers must be met.
1. Proton NMR (
H-NMR, 400 MHz, CDCl)
1.85 (d, 3H): Methyl group doublet (coupling with methine proton).
5.20 (q, 1H): The chiral methine proton (-CH-Br). This quartet is the diagnostic signal for successful bromination.
7.10–7.70 (m, 3H): Aromatic protons showing complex splitting due to F-H coupling.
2. Mass Spectrometry (LC-MS)
Isotope Pattern: A 1:1 ratio of M+ and M+2 peaks (e.g., 249 and 251 amu) confirms the presence of a single bromine atom.
Part 5: Safety & Handling (Lachrymator Protocol)
CRITICAL WARNING:
-Halo ketones are potent lachrymators (tear gas agents) and alkylating agents.
Containment: All weighing and transfers must occur within a certified chemical fume hood.
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide in the hood to neutralize spills immediately.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. These compounds degrade (darken) upon exposure to light and moisture, releasing HBr.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130543132, 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. Retrieved from [Link](Note: Structural isomer reference for physical property baseline).
Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Thiazole synthesis using
-bromo ketones).
Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on 2,5-difluorophenyl metabolic stability).
Physical and chemical properties of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
This guide provides an in-depth technical analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one , a critical halogenated building block in medicinal chemistry. It details the compound's physicochemical properties, synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one , a critical halogenated building block in medicinal chemistry. It details the compound's physicochemical properties, synthesis protocols, and its pivotal role as an intermediate in the manufacturing of next-generation triazole antifungals, specifically Isavuconazole .[1][2][3]
Executive Summary
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4 ) is an
-bromoketone derivative characterized by high electrophilicity at the alpha-carbon position. It serves as a specialized intermediate in the synthesis of complex pharmaceutical agents, most notably Isavuconazole (Cresemba®), a broad-spectrum antifungal used for invasive aspergillosis and mucormycosis. Its structural uniqueness lies in the 2,5-difluoro substitution pattern on the phenyl ring, a motif selected to optimize metabolic stability and binding affinity in the final drug target (lanosterol 14-demethylase).
Chemical Identity & Structural Analysis
The compound features a propiophenone core modified by two fluorine atoms at the ortho and meta positions relative to the carbonyl group, and a bromine atom at the alpha position of the alkyl chain.
Property
Specification
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
CAS Number
186036-04-4
Molecular Formula
CHBrFO
Molecular Weight
249.05 g/mol
SMILES
CC(Br)C(=O)C1=CC(F)=CC=C1F
InChI Key
RVYATSSPBCRXII-UHFFFAOYSA-N
Functional Groups
Aryl Fluoride, Ketone, Alkyl Bromide
Structural Significance[1][5]
-Bromine: Acts as a potent leaving group, facilitating nucleophilic substitution () reactions with azoles, amines, or sulfur nucleophiles.
2,5-Difluorophenyl Moiety: Unlike the common 2,4-difluoro pattern found in Fluconazole, the 2,5-substitution provides a distinct steric and electronic profile that modulates the pharmacokinetics (half-life) and potency of the resulting antifungal agents [1].
Physical & Chemical Properties
Data aggregated from supplier certificates of analysis and predicted physiochemical models.
Property
Value / Description
Note
Physical State
Liquid
At 20°C [2]
Appearance
Colorless to pale yellow oil
Darkens upon oxidation
Boiling Point
~86°C (Decomposed) / 58-59°C @ 27 hPa
Vacuum distillation required [3]
Density
1.708 g/cm³ (Predicted)
High density due to halogenation
Solubility
Soluble in DCM, EtOAc, THF, Toluene
Hydrolyzes in water
Flash Point
>110°C
Estimated
Stability
Moisture Sensitive, Light Sensitive
Store under inert gas (Ar/N) at 2-8°C
Reactivity Profile
The compound is a lachrymator and a powerful alkylating agent.
Nucleophilic Substitution: The C-Br bond is highly reactive toward nucleophiles (e.g., triazoles), forming C-N or C-S bonds.
Reduction: The ketone can be stereoselectively reduced to a halohydrin or epoxide, a key step in creating the chiral centers of Isavuconazole.
Cyclization: Reacts with thioamides to form thiazole rings (Hantzsch Thiazole Synthesis).
Synthesis & Production Protocols
The industrial preparation typically involves the regioselective bromination of 1-(2,5-difluorophenyl)propan-1-one .
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack of bromine.
Figure 1: Acid-catalyzed bromination mechanism via enol intermediate.
Experimental Protocol (Standardized)
Note: This protocol is a generalized adaptation for laboratory scale synthesis.
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with catalytic HBr.
Quench: Sodium Bisulfite (aq).
Procedure:
Step 1: Dissolve the ketone in glacial acetic acid under
atmosphere.
Step 2: Add catalytic HBr (48%) to initiate enolization.
Step 3: Add
dropwise at 0–10°C. The solution will decolorize as bromine is consumed.
Step 4: Stir at room temperature for 2–4 hours until TLC confirms consumption of starting material.
Step 5: Quench with cold aqueous sodium bisulfite to neutralize excess bromine.
Step 6: Extract with DCM, wash with saturated
(to remove acid), dry over , and concentrate in vacuo.
Purification:
The crude oil is often used directly due to instability. If necessary, purify via rapid silica gel chromatography (Hexane/EtOAc) or vacuum distillation (caution: thermal instability).
Applications in Drug Development
The primary utility of this compound is as a chiral building block precursor for Isavuconazole.
Role in Isavuconazole Synthesis
Isavuconazole contains a complex side chain with two chiral centers.[4] The 2-bromo-1-(2,5-difluorophenyl)propan-1-one is converted into an epoxide or a hydroxy-ketone intermediate, which is then coupled with the thiazole and triazole moieties.
Figure 2: Synthetic workflow from bromoketone to Isavuconazole.[5][6][7]
Safety & Handling Guidelines
Signal Word: DANGER
This compound is an
-haloketone, a class known for potent lachrymatory (tear-inducing) and blistering properties.
Lachrymator: Handle only in a functioning fume hood.
Storage:
Store at 2–8°C .
Keep under inert atmosphere (Argon) to prevent hydrolysis and oxidation (darkening).
Disposal:
Neutralize with aqueous sodium hydroxide or sodium bisulfite before disposal into halogenated organic waste streams.
References
American Chemical Society (ACS) . A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. Journal of Agricultural and Food Chemistry.
2-Bromo-1-(2,5-difluorophenyl)propan-1-one molecular structure and weight
Molecular Architecture, Synthesis, and Application in Heterocyclic Chemistry Executive Summary 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a specialized -haloketone intermediate critical to the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a specialized
-haloketone intermediate critical to the synthesis of pharmacologically active heterocycles. Distinguished by its 2,5-difluorophenyl moiety, this scaffold offers unique metabolic stability and lipophilicity profiles compared to its mono-fluorinated or non-fluorinated analogues.
This guide serves as a definitive technical resource for medicinal chemists and process engineers. It details the molecular specifications, validates a robust synthetic protocol involving regioselective
-bromination, and maps the compound's utility in generating thiazole and imidazole cores common in kinase inhibitors and antifungal agents.
The molecule consists of a propiophenone core substituted at the ortho and meta positions of the phenyl ring with fluorine atoms. The introduction of the bromine atom at the C2 (alpha) position of the propyl chain creates a highly reactive electrophilic center.
Electronic Effects: The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive,
) on the aromatic ring, deactivating it towards electrophilic aromatic substitution but enhancing the electrophilicity of the carbonyl carbon.
Steric Considerations: The ortho-fluorine (C2 position on the ring) introduces steric strain that forces the carbonyl group out of coplanarity with the phenyl ring, potentially influencing binding affinity in protein pockets.
Quantitative Data Specifications
Property
Value
Notes
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
CAS Number
186036-04-4
Verified Identifier
Molecular Formula
Molecular Weight
249.05 g/mol
Average Mass
Exact Mass
247.9648 Da
Monoisotopic ()
Isotope Pattern
1:1 doublet (, )
Due to and abundance
Physical State
Pale yellow liquid or low-melting solid
Tendency to darken upon storage
Boiling Point
~115-120 °C @ 1.5 mmHg
Predicted based on analogues
Solubility
DCM, THF, Ethyl Acetate, Toluene
Hydrolytically unstable in water
Synthetic Pathways & Mechanistic Insights
Reaction Design: Regioselective
-Bromination
The synthesis targets the selective bromination of 1-(2,5-difluorophenyl)propan-1-one at the alpha-methylene position. The primary challenge is avoiding over-bromination (dibromide formation) and ring bromination (though the latter is suppressed by the deactivated difluoro ring).
Mechanism: The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.
Figure 1: Mechanistic pathway for the acid-catalyzed alpha-bromination of the ketone precursor.
Experimental Protocol (Self-Validating System)
Note: This protocol utilizes elemental bromine for scalability, but N-Bromosuccinimide (NBS) can be used for smaller, milder batches.
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with cat. HBr.
Quench: Saturated Sodium Bicarbonate (
) and Sodium Thiosulfate ().
Step-by-Step Methodology:
Solvation: Dissolve 10.0 g of 1-(2,5-difluorophenyl)propan-1-one in 100 mL of Glacial Acetic Acid in a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel and a thermometer.
Why: Acetic acid promotes enolization and stabilizes the polar transition state.
Activation: Add 2-3 drops of 48% HBr or Acetyl Chloride to initiate enol formation. Stir at Room Temperature (RT) for 15 minutes.
Controlled Addition: Cool the solution to 0-5 °C. Add the Bromine (1.05 eq) dropwise over 45 minutes.
Critical Control: The solution will turn orange upon addition and slowly fade to pale yellow as
is consumed. Do not add fresh bromine until the color of the previous aliquot has faded. This prevents high local concentrations of that lead to dibromination.
Completion: Allow the mixture to warm to RT and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
Workup: Pour the reaction mixture into ice-cold water (300 mL). Extract with DCM (3 x 50 mL).
Quench: Wash the organic layer with 10%
(to remove excess ) followed by Sat. (to remove acid).
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Validation Criteria (QC):
1H NMR (
): Look for the quartet of the alpha-proton (CH-Br) shifting downfield to ~5.2-5.5 ppm. The starting material's methylene (CH2) quartet at ~2.9 ppm must be absent.
MS: Presence of characteristic 1:1 doublet at
248/250 ().
Applications in Drug Discovery
The 2,5-difluorophenyl group is a bioisostere often employed to block metabolic hot-spots on phenyl rings (preventing oxidation by CYP450 enzymes). The alpha-bromo ketone serves as a "lynchpin" intermediate.
Figure 2: Synthetic utility map showing the transformation of the alpha-bromo ketone into bioactive heterocycles.
Key Reactions:
Hantzsch Thiazole Synthesis: Condensation with thioureas or thioamides yields 2-amino-4-(2,5-difluorophenyl)thiazoles, a scaffold found in several VEGFR inhibitors [1].
Imidazole Formation: Reaction with formamide (Bredereck synthesis) yields 4-(2,5-difluorophenyl)imidazoles, relevant for antifungal research targeting lanosterol 14
-demethylase [2].
Safety & Handling (Lachrymator Hazard)
Warning: Alpha-haloketones are potent alkylating agents and lachrymators (tear gas agents).
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.
Decontamination: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the bromide and neutralize the lachrymatory effect.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive.
References
PubChem. "Compound Summary: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one."[1] National Library of Medicine.
Sigma-Aldrich. "Safety Data Sheet: Alpha-Bromoacetophenones and derivatives." Merck KGaA.
Technical Guide: Spectroscopic Characterization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary & Application Scope This technical guide provides a comprehensive spectroscopic profile for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one , a critical intermediate in the synthesis of bioactive heterocycle...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
This technical guide provides a comprehensive spectroscopic profile for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one , a critical intermediate in the synthesis of bioactive heterocycles (e.g., thiazoles, imidazoles) and fluorinated pharmaceutical candidates.
The presence of the
-bromo ketone moiety combined with a 2,5-difluoro substitution pattern presents unique spectroscopic challenges. This guide moves beyond simple peak listing to explain the causality of the spectral features, enabling researchers to validate structure and purity with high confidence.
Structural Analysis & Synthetic Context
Understanding the synthesis is a prerequisite for interpreting the spectra, particularly for identifying common impurities like the unreacted propiophenone or over-brominated byproducts.
Electronic Environment: The 2,5-difluoro substitution creates a specific electronic push-pull on the aromatic ring, significantly altering NMR coupling constants (
) compared to mono-fluorinated analogs.
Synthesis Pathway (Context for Impurities)
The compound is typically synthesized via electrophilic
-bromination of 1-(2,5-difluorophenyl)propan-1-one using reagents like Bromine () or N-Bromosuccinimide (NBS).
Nuclear Magnetic Resonance (NMR): Structural Connectivity
This is the definitive method for structural elucidation.[1] The 2,5-difluoro substitution creates complex splitting patterns due to Heteronuclear Spin-Spin Coupling (
Target: 1:1 intensity ratio for peaks at 248/250.[1]
Fail: Single peak dominates (no Bromine) or 1:2:1 pattern (Dibromination).[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22111335, 2-bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpreting
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a halogenated ketone of significant interest in synthetic and medicinal chemistry, serving as a versa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a halogenated ketone of significant interest in synthetic and medicinal chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the known and predicted characteristics of this compound, offering insights into its behavior in various solvent systems and under different environmental conditions. It details potential degradation pathways and provides actionable protocols for solubility assessment and stability testing, equipping researchers with the necessary knowledge for its confident use in the laboratory.
Introduction: The Chemical Profile of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
2-Bromo-1-(2,5-difluorophenyl)propan-1-one, with the CAS number 186036-04-4, is a multifaceted organic compound.[1] Its structure, featuring a brominated carbon alpha to a carbonyl group and a difluorinated phenyl ring, imparts a unique reactivity profile that is highly valuable in organic synthesis. The presence of these functional groups makes it a potent electrophile, susceptible to nucleophilic attack, which is a key attribute for its role as a building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Solubility Profile: A Predictive and Experimental Approach
Precise quantitative solubility data for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from structurally analogous compounds such as 2-Bromo-1-(4-fluorophenyl)-1-propanone, a qualitative solubility profile can be predicted.[4] The presence of the difluorophenyl ring and the overall hydrocarbon structure suggests a preference for organic solvents of low to moderate polarity.
Table 2: Predicted Solubility of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in Common Laboratory Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Non-Polar Aprotic
Hexanes, Toluene
High
The non-polar nature of the bulk of the molecule favors interaction with non-polar solvents.
The polarity of the carbonyl group allows for dipole-dipole interactions with these solvents.
Polar Protic
Methanol, Ethanol
Moderate to Low
The potential for hydrogen bonding with the carbonyl oxygen may be sterically hindered and outweighed by the non-polar regions of the molecule.
Aqueous
Water
Very Low
The hydrophobic nature of the molecule and the lack of significant hydrogen bonding donors lead to poor aqueous solubility.
Experimental Protocol for Solubility Determination
To establish precise solubility limits, an experimental approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.
Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Methodology:
Preparation: Add an excess amount of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one to a vial containing a known volume of the solvent to be tested. The presence of an undissolved phase is crucial.
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vial to stand or centrifuge it to separate the undissolved solute from the saturated solution.
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The stability of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a critical consideration for its storage and handling. As an α-bromoketone, it is inherently susceptible to degradation, primarily through hydrolysis and reactions with nucleophiles.[4]
Key Factors Influencing Stability
pH: The compound is expected to be most stable under neutral to slightly acidic conditions. In basic conditions, the rate of hydrolysis is likely to increase due to the enhanced nucleophilicity of the hydroxide ion. Acid-catalyzed hydrolysis is also a potential degradation pathway.
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[5] For long-term storage, refrigeration is recommended.
Light: While specific photostability data is unavailable, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.[6][7] Exposure to UV light should be minimized.
Potential Degradation Pathway: Hydrolysis
Caption: Predicted hydrolytic degradation of the target compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Step-by-Step Methodology:
Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in a suitable solvent (e.g., acetonitrile).
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature for a defined period.
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).
Photodegradation: Expose a solution of the compound to a controlled light source, such as a photostability chamber, according to ICH Q1B guidelines.[8]
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.
Analytical Methodologies for Purity and Stability Assessment
A robust analytical method is crucial for the quality control and stability assessment of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a well-suited technique for this purpose.[9][10]
Recommended RP-HPLC Method Parameters
Table 3: Starting Parameters for RP-HPLC Method Development
Parameter
Recommended Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient
Start with a gradient from 50% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at an appropriate wavelength (e.g., 254 nm) or PDA detector
Injection Volume
10 µL
Workflow for Analytical Method Development
Caption: Workflow for HPLC method development and validation.
Structural Elucidation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one and the identification of its degradation products.
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms.
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring.
Handling and Storage Recommendations
Given its potential for degradation, proper handling and storage procedures are essential to maintain the integrity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as strong bases and oxidizing agents. Refrigeration is recommended for long-term storage.
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Conclusion
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a valuable synthetic intermediate with a predictable, yet sensitive, physicochemical profile. While specific experimental data on its solubility and stability are limited, this guide provides a robust framework based on the established chemistry of α-bromoketones. By employing the outlined experimental protocols, researchers can accurately determine the solubility in specific solvent systems and characterize the stability under various conditions. This knowledge is fundamental for the successful application of this compound in the synthesis of novel molecules and the development of new pharmaceuticals.
References
ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5089. [Link]
International Journal of Pharmaceutical Sciences and Research. (2025, June 5). Development and validation of a robust rp-hplc method for the simultaneous estimation of a. Retrieved from [Link]
Reddit. (2023, May 30). Alpha halogenation. r/Chempros. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
Thatcher, S. R., et al. (2000). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Pharmaceutical Products. Pharmaceutical Technology, 24(5), 48-56.
PubChemLite. (n.d.). 2-bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. PubChem. Retrieved from [Link]
Chemical Engineering Transactions. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
Caron Scientific. (n.d.). Finding Peaceable Photostability. Retrieved from [Link]
Tonnesen, H. H. (2012). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 101(12), 4337-4354.
ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Analytical Methods, 6(4), 967-974.
Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
ResearchGate. (2025, August 6). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
Semantic Scholar. (1988, May 1). Table 1 from Thermal Stability of Fire Retardants: IV. Decomposition of Aryl Bromo Ethers Under Process Conditions. Retrieved from [Link]
ResearchGate. (2025, August 8). (PDF) Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Retrieved from [Link]
An In-depth Technical Guide to 2-bromo-1-(2,5-difluorophenyl)-1-propanone: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-1-(2,5-difluorophenyl)-1-propanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, parti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-1-(2,5-difluorophenyl)-1-propanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive α-bromoketone moiety and a difluorinated phenyl ring, makes it a valuable building block for the construction of complex molecular architectures, especially heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals in research and drug development.
Chemical Identity and Properties
A clear understanding of the chemical identity and physicochemical properties of a compound is fundamental for its effective use in research and development.
Synonyms and Identifiers
2-bromo-1-(2,5-difluorophenyl)-1-propanone is known by several names and is registered under various chemical identifiers.
The physicochemical properties of 2-bromo-1-(2,5-difluorophenyl)-1-propanone are crucial for designing reaction conditions, purification procedures, and for understanding its potential pharmacokinetic profile in drug discovery.
Property
Value
Appearance
Colorless to pale yellow liquid or solid
Solubility
Moderately soluble in organic solvents
Stability
Generally stable under standard conditions, but may undergo hydrolysis in the presence of nucleophiles
Synthesis of 2-bromo-1-(2,5-difluorophenyl)-1-propanone
Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available 1,4-difluorobenzene.
Caption: Synthetic workflow for 2-bromo-1-(2,5-difluorophenyl)-1-propanone.
Experimental Protocol: α-Bromination of 1-(2,5-difluorophenyl)-1-propanone
This protocol is a representative example of the α-bromination of an aromatic ketone using N-bromosuccinimide (NBS) as the brominating agent and p-toluenesulfonic acid (p-TsOH) as a catalyst.[2][3]
Materials:
1-(2,5-difluorophenyl)-1-propanone
N-bromosuccinimide (NBS)
p-toluenesulfonic acid (p-TsOH)
Ionic liquid (e.g., [bmim]PF₆) or a suitable organic solvent (e.g., acetonitrile)
Diethyl ether
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Reflux condenser (if heating is required)
Separatory funnel
Procedure:
To a solution of 1-(2,5-difluorophenyl)-1-propanone (1.0 eq) in an ionic liquid or a suitable organic solvent, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
Upon completion of the reaction, add diethyl ether to the reaction mixture to extract the product.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-bromo-1-(2,5-difluorophenyl)-1-propanone.
Reactivity and Synthetic Applications
The reactivity of 2-bromo-1-(2,5-difluorophenyl)-1-propanone is dominated by the electrophilic nature of the carbon atom bearing the bromine atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of various heterocyclic systems.
General Reactivity Profile
The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution reactions.
Caption: General reactivity of the α-carbon in 2-bromo-1-(2,5-difluorophenyl)-1-propanone.
Synthesis of Heterocyclic Compounds
A primary application of α-bromo ketones is in the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active molecules.
The Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[4][5] This reaction is a robust method for constructing the thiazole ring system.
Reaction Scheme:
Experimental Protocol: Synthesis of a 2-amino-4-(2,5-difluorophenyl)-5-methylthiazole derivative
This protocol is a representative example of the Hantzsch thiazole synthesis.[6]
Materials:
2-bromo-1-(2,5-difluorophenyl)-1-propanone
Thiourea
Ethanol
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
Dissolve 2-bromo-1-(2,5-difluorophenyl)-1-propanone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a hydrobromide salt.
Collect the precipitate by filtration.
To obtain the free base, neutralize the salt with a saturated aqueous solution of sodium bicarbonate.
Collect the solid product by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified thiazole derivative.
Substituted imidazoles can be synthesized by reacting α-haloketones with amidines.[1][7] This reaction provides a straightforward route to this important class of heterocycles.
Reaction Scheme:
Experimental Protocol: Synthesis of a 2-aryl-4-(2,5-difluorophenyl)-5-methylimidazole derivative
This protocol is a representative example of imidazole synthesis from an α-bromo ketone.[8]
Materials:
2-bromo-1-(2,5-difluorophenyl)-1-propanone
Benzamidine hydrochloride
Potassium bicarbonate
Tetrahydrofuran (THF)
Water
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
To a mixture of benzamidine hydrochloride (1.2 eq) and potassium bicarbonate (2.5 eq) in a mixture of THF and water, add a solution of 2-bromo-1-(2,5-difluorophenyl)-1-propanone (1.0 eq) in THF.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and remove the THF under reduced pressure.
Add water to the residue to precipitate the crude product.
Collect the solid product by filtration and wash with water.
Purify the crude product by recrystallization or column chromatography to obtain the desired imidazole derivative.
Analytical Characterization
Proper characterization of 2-bromo-1-(2,5-difluorophenyl)-1-propanone is essential to confirm its identity and purity. While specific spectral data for this compound is not widely published, the expected NMR signatures can be predicted based on its structure and data from similar compounds.
Technique
Expected Observations
¹H NMR
Aromatic protons (multiplets, ~7.0-8.0 ppm), a quartet for the CH proton (~5.0-5.5 ppm), and a doublet for the CH₃ protons (~1.8-2.2 ppm).
Two distinct signals for the two non-equivalent fluorine atoms.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.
Safety and Handling
Alpha-bromo ketones are reactive and potentially hazardous compounds that require careful handling.
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Inhalation: Avoid inhaling vapors or dust. May cause respiratory irritation.
Skin Contact: Causes skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.
Eye Contact: Causes serious eye irritation or damage. In case of contact, rinse cautiously with water for several minutes.
Ingestion: Harmful if swallowed.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-bromo-1-(2,5-difluorophenyl)-1-propanone is a valuable and reactive building block for organic synthesis, particularly for the construction of heterocyclic compounds of interest in medicinal chemistry. Its difluorinated phenyl ring can impart unique properties to the final molecules, such as altered metabolic stability and binding affinity. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. While specific applications of this particular molecule in drug development are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds, suggesting its potential as a key intermediate in the discovery of new therapeutic agents.
References
Efficient synthesis of new functionalized thiazoles using α-bromo ketones. (URL: [Link])
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (URL: [Link])
Facile Synthesis of Optically Active Imidazole Derivatives. (URL: [Link])
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (URL: [Link])
Review of the synthesis and biological activity of thiazoles. (URL: [Link])
α-Bromoketone synthesis by bromination. (URL: [Link])
Synthesis method for alpha-bromo-arom
Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. (URL: [Link])
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (URL: [Link])
Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (URL: [Link])
Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. (URL: [Link])
Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (URL: )
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (URL: [Link])
Method for selective bromination of phenyl alkyl ketone deriv
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (URL: [Link])
Bromination of para substituted propiophenones. (URL: [Link])
Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. (URL: [Link])
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (URL: [Link])
Process for the production of ª ‡ -bromopropiophenone. (URL: )
Nucleophilic substitution reactions of α-haloketones: A computational study. (URL: [Link])
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (URL: [Link])
Preparation of 4-hydroxy-alpha-bromopropiophenone. (URL: )
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (URL: [Link])
The Reactions of α-Bromo Ketones with Primary Amines1. (URL: [Link])
1 H NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). (URL: [Link])
2-Bromo-1-(2,5-difluorophenyl)propan-1-one: A Strategic Scaffold for Fluorinated Heterocycles
Topic: Role of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one as a chemical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the l...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one as a chemical intermediate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) serves as a high-value electrophilic building block. Distinguished by its
-haloketone functionality and the pharmacologically privileged 2,5-difluorophenyl moiety, this compound is a critical intermediate for synthesizing complex heterocycles—specifically thiazoles, imidazoles, and triazoles. Its structural utility lies in the ability to introduce a metabolically stable fluorinated aromatic ring while simultaneously establishing a reactive center for cyclization, making it indispensable in the development of antifungal agents, kinase inhibitors, and agrochemicals.
Chemical Profile & Reactivity
Structural Analysis
The compound is an
-bromo propiophenone derivative. Its reactivity is governed by two key features:
The
-Carbon: The bromine atom renders the -carbon highly electrophilic, susceptible to nucleophilic attack (). The adjacent carbonyl group enhances this electrophilicity and increases the acidity of the remaining -proton.
The 2,5-Difluorophenyl Ring: Unlike the more common 2,4-difluoro motif found in fluconazole, the 2,5-substitution pattern offers unique steric and electronic properties. The fluorine atoms modulate lipophilicity (
) and metabolic stability by blocking specific sites of oxidative metabolism (e.g., CYP450 oxidation).
Property
Data
CAS Number
186036-04-4
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Molecular Formula
Molecular Weight
249.05 g/mol
Physical State
Liquid or low-melting solid (dependent on purity)
Key Functional Groups
-Bromoketone, Difluorophenyl
Reactivity Matrix
The reactivity profile is dominated by the "bifunctional" nature of the
-haloketone core:
Nucleophilic Substitution: Reaction with amines, thiols, or azides at the
-carbon.
Condensation/Cyclization: Subsequent attack on the carbonyl carbon allows for ring closure, the primary pathway for heterocycle synthesis.
Synthesis & Production
The industrial and laboratory synthesis typically follows the regioselective bromination of the parent ketone.
) or N-Bromosuccinimide (NBS).
Catalyst: p-Toluenesulfonic acid (pTsOH) or Hydrobromic acid (HBr).
Step-by-Step Methodology:
Dissolution: Dissolve 1-(2,5-difluorophenyl)propan-1-one (1.0 eq) in an inert solvent (Dichloromethane or Glacial Acetic Acid).
Activation: Add a catalytic amount of pTsOH to promote enolization.
Bromination: Add a solution of Bromine (1.05 eq) dropwise at 0–5°C. Note: Low temperature is crucial to prevent dibromination.
Quenching: Once the red color of bromine persists or fades (indicating consumption), quench with saturated sodium bicarbonate (
) and sodium thiosulfate ().
Isolation: Extract with DCM, dry over
, and concentrate in vacuo. The product is often used directly due to instability on silica gel.
Strategic Applications: Heterocycle Construction
The primary utility of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is its role as a "Lynchpin" in the Hantzsch Thiazole Synthesis and related cyclizations.
The Hantzsch Thiazole Synthesis
This reaction generates 2,4,5-trisubstituted thiazoles, a scaffold seen in numerous bioactive molecules.
Mechanism:
Thioalkylation: A thioamide (or thiourea) attacks the
-carbon, displacing the bromide.
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.
Dehydration: Loss of water aromatizes the ring.
Outcome:
Position 4: 2,5-Difluorophenyl group.[1][2][3][4][5]
Position 5: Methyl group (originating from the propyl chain).[6]
Position 2: Determined by the R-group of the thioamide.
Figure 1: Reaction pathway for the synthesis of 2,4,5-trisubstituted thiazoles using the subject intermediate.
Imidazole Synthesis
Reaction with amidines allows for the formation of imidazoles. This is particularly relevant for antifungal research, where the imidazole ring coordinates with the heme iron of fungal CYP51.
-Bromoketones are potent lachrymators and skin irritants. All procedures must be performed in a fume hood.
Protocol A: Synthesis of 2-Amino-4-(2,5-difluorophenyl)-5-methylthiazole
Target: A common scaffold for screening libraries.
Setup: In a 100 mL round-bottom flask, combine 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (10 mmol) and Thiourea (11 mmol).
Solvent: Add Ethanol (30 mL).
Reaction: Heat to reflux for 2–4 hours. Monitoring by TLC (Hexane:Ethyl Acetate 3:1) will show the disappearance of the starting bromoketone.
Workup:
Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.
Filter the solid.
Basify the filtrate (or the solid suspended in water) with Ammonium Hydroxide (
) to pH 9 to liberate the free base.
Recrystallize from Ethanol/Water.
Characterization:
1H NMR: Look for the disappearance of the
-CH proton (quartet ~5.2 ppm) and appearance of the thiazole methyl singlet (~2.4 ppm).
Safety & Stability Guidelines
Handling
Lachrymator: This compound causes severe eye irritation and tearing. Wear chemical splash goggles and a face shield if handling large quantities.
Corrosive: Causes skin burns. Double-gloving (Nitrile) is recommended.
Storage[7]
Temperature: Store at 2–8°C.
Light Sensitivity: Protect from light to prevent photolytic debromination.
Stability:
-Bromoketones can degrade over time, releasing HBr which turns the material dark/black. If the liquid is dark, it may require redistillation or purification before use.
References
PubChem. 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Compound Summary. National Library of Medicine. Available at: [Link]
Elokhina, V. N., et al. Reaction of Thiourea and Substituted Thioureas with 1,3-Dibromopropyne.[7] Russian Journal of General Chemistry, 2008.[7] (Demonstrates analogous thiazole synthesis mechanisms). Available at: [Link]
Preliminary reactivity profile of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary This technical guide provides a comprehensive reactivity profile of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4), a specialized -haloketone intermediate. Distinguished by its 2,5-difluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive reactivity profile of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4), a specialized
-haloketone intermediate. Distinguished by its 2,5-difluoro substitution pattern, this compound exhibits enhanced electrophilicity compared to its non-fluorinated congeners. It serves as a critical scaffold in the synthesis of fused heterocyclic systems (e.g., thiazoles, imidazoles) and substituted cathinone derivatives for structure-activity relationship (SAR) studies.
Key Technical Insight: The presence of ortho- and meta-fluorine atoms exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl group and accelerating nucleophilic attack at both the carbonyl and
-carbon centers.
Physicochemical & Electronic Architecture
Structural Analysis
The molecule features a propiophenone core modified by:
-Bromination: Introduces a good leaving group at the C2 position, activating the site for reactions.
2,5-Difluoro Substitution:
2-F (Ortho): Induces a field effect that destabilizes the ground state of the carbonyl, increasing reactivity. It also provides minor steric shielding against bulky nucleophiles.
5-F (Meta): Enhances the overall electron deficiency of the aromatic ring without the resonance donation (+R) complications often seen with para-substitution.
Electronic Reactivity Parameters
Parameter
Qualitative Assessment
Mechanistic Implication
Carbonyl Electrophilicity
High
Rapid formation of tetrahedral intermediates (e.g., hemiaminals).
C-Br Bond Lability
Moderate-High
Facile displacement by soft nucleophiles (thiols, phosphines).
Lipophilicity (LogP)
~3.1
Enhanced membrane permeability; requires non-polar solvents for optimal reaction kinetics.
Lachrymatory Potential
Severe
Requires containment; reacts with corneal proteins (TRPA1 activation).
Core Reactivity Pathways
The reactivity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is dominated by two electrophilic centers: the Carbonyl Carbon (C1) and the
-Carbon (C2) .
Primary Reaction Vectors
Nucleophilic Substitution (
): Direct displacement of bromide by amines, azides, or thiols.
Hantzsch Thiazole Synthesis: Condensation with thioamides to form 2,4-disubstituted thiazoles.
Darzens Condensation: Reaction with aldehydes/ketones under basic conditions to form
-epoxy ketones (glycidic esters).
Visualization of Reaction Pathways
The following diagram outlines the divergent synthetic utility of the substrate.
Figure 1: Divergent synthetic pathways for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Detailed Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-(2,5-difluorophenyl)-2-methylthiazole.
Rationale: This reaction validates the bifunctional electrophilicity of the substrate (C=O and C-Br).
Dissolution: Dissolve 10 mmol of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in 20 mL of anhydrous ethanol.
Addition: Add 11 mmol of thioacetamide in one portion.
Reflux: Heat the mixture to reflux (
) for 2–4 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by a lower fluorescent spot.
Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.
If solid:[2][3][4] Filter and wash with cold ether.
If solution: Evaporate solvent, basify with saturated
, and extract with DCM.
Purification: Recrystallize from Ethanol/Water.
Mechanistic Check: The reaction proceeds via an initial
attack by sulfur at the -carbon, followed by cyclization onto the carbonyl oxygen and dehydration.
Protocol B: Kinetic Controlled Amination
Objective: Synthesis of
-amino ketone derivatives while minimizing dimerization (pyrazine formation).
Workflow:
Temperature Control: Cool a solution of amine (2.0 eq) in THF to
.
Slow Addition: Add the substrate (1.0 eq) dissolved in THF dropwise over 30 minutes.
Why? High concentration of substrate relative to amine favors dimerization. Excess amine acts as a proton scavenger (HBr sponge).
Quench: Stir at
for 1 hour, then allow to warm to RT. Quench with cold water immediately upon consumption of starting material to prevent polymerization.
Mechanistic Visualization: Hantzsch Synthesis
The formation of the thiazole ring is the most complex and diagnostic reaction for this class of compounds.
Figure 2: Step-wise mechanism of the Hantzsch Thiazole synthesis utilizing 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Safety & Handling (Lachrymator Protocol)
Hazard Class: Severe Lachrymator / Skin Corrosive / Acute Toxicity.
Handling Directives:
Containment: All weighing and transfers must occur within a certified fume hood.
Neutralization: Spills should be treated immediately with a solution of 10% aqueous sodium thiosulfate and dilute ammonia. This cleaves the C-Br bond and neutralizes the lachrymatory effect.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Self-Validating Safety Check:
Before starting: Prepare the thiosulfate neutralization bath.
During synthesis: Keep the reaction vessel closed; use a scrubber if evolving HBr gas.
References
Fluorochem. (2025).[5][6][7] 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Product Sheet & SDS. Retrieved from
PubChem. (2025). 1-(2-Bromo-4,5-difluorophenyl)propan-1-one Compound Summary. National Library of Medicine. Retrieved from
Echemi. (2025).[1][6][7] 2-Bromo-1-(2-fluorophenyl)propan-1-one Structure and Properties. Retrieved from
BenchChem. (2025).[7] Synthetic Methodologies for α-Bromoketones. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: α-Bromoacetophenone Derivatives. Retrieved from
Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one from precursors
Application Note: High-Purity Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Executive Summary This guide details the synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4), a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary
This guide details the synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4), a critical intermediate in the development of triazole-based antifungal agents (e.g., analogues of fluconazole/voriconazole) and agrochemicals.[1]
The protocol focuses on the regioselective
-bromination of 1-(2,5-difluorophenyl)propan-1-one.[1] Unlike standard propiophenones, the 2,5-difluoro substitution pattern significantly deactivates the aromatic ring, reducing the risk of competing electrophilic aromatic substitution (EAS) but requiring precise control over enolization kinetics to ensure high conversion.[2]
Key Technical Advantages of this Protocol:
Regioselectivity: >98% selectivity for the
-carbon over the aromatic ring.
Safety: Integrated neutralization of HBr byproducts and lachrymator containment.
Scalability: Validated for gram-to-kilogram transition.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via the
-bromination of the corresponding ketone. The ketone precursor can be derived from 1,4-difluorobenzene, though the Grignard route is preferred over Friedel-Crafts acylation due to the deactivated nature of the difluoro-ring.[1]
Figure 1: Retrosynthetic disconnection showing the primary route via the ketone intermediate.[1]
Promotes acid-catalyzed enolization; stabilizes the ionic intermediate.[1]
Catalyst
HBr (48% aq) or Acetyl Chloride
Initiates enol formation. The reaction is autocatalytic once HBr is generated.
Moisture Content
< 0.5%
Water competes with the ketone for bromine and can hydrolyze the product.
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (If not purchased)
Note: 1-(2,5-difluorophenyl)propan-1-one is commercially available.[1] If synthesis is required, use the Grignard method below, as Friedel-Crafts acylation on 1,4-difluorobenzene is sluggish and low-yielding.
Formation: Initiate Grignard formation with a crystal of iodine.[2] Reflux for 1 hour.
Addition: Cool to 0°C. Add Propionitrile (1.05 eq) dropwise.
Hydrolysis: Stir 3h at RT. Quench with dilute
and reflux for 1h to hydrolyze the imine salt to the ketone.
Yield: Expect ~75-80% after distillation.
Phase 2:
-Bromination (Core Protocol)[2]
Safety Warning: The product is a potent lachrymator (tear gas). All operations must be performed in a high-efficiency fume hood.[1] Wear double nitrile gloves and a full-face respirator if working outside the hood is unavoidable.[1]
Dissolution: In a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube (
), dissolve the ketone in Glacial Acetic Acid.
Activation: Add 2 drops of 48% HBr to initiate enolization. Stir for 10 minutes at Room Temperature (RT). Visual Cue: Solution remains clear.
Bromine Addition (Controlled):
Prepare a solution of
(3.0 mL) in Acetic Acid (10 mL).
Add ~10% of the bromine solution dropwise.
Wait for Induction: The deep red color should fade to light orange/yellow within 2-5 minutes.[1] This indicates the autocatalytic generation of HBr is sufficient.
Crucial: Do not add the remaining bromine until the color fades. If it persists >10 mins, warm slightly to 30°C to initiate.
Main Addition: Once initiated, add the remaining bromine solution dropwise over 45–60 minutes. Maintain temperature < 30°C.
Completion: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone spot (
) should disappear, replaced by the product ().
Quench: Pour the reaction mixture into 200 mL of ice-water containing 1.0 g Sodium Bisulfite (
) to destroy unreacted bromine. Visual Cue: Yellow color disappears immediately.[2][1]
Extraction: Extract with Dichloromethane (DCM) (
).
Wash: Wash combined organics with:
Water (
)
Saturated
(Careful! evolution) until pH is neutral.
Brine (
).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 40°C to prevent degradation).
Purification:
The crude oil is often sufficient for subsequent steps (>95% purity). If solidification is required:
The reaction proceeds via an acid-catalyzed enolization.[1] The 2,5-difluoro substitution exerts a strong inductive withdrawing effect (-I), making the carbonyl carbon more electrophilic but the
-protons slightly more acidic than in non-fluorinated analogs.[1]
Figure 2: Mechanistic pathway.[1][3] Note that the rate of bromination depends on the rate of enolization.
Why Acetic Acid?
Acetic acid serves as a polar protic solvent that stabilizes the protonated carbonyl intermediate (Step 1) and solvates the leaving bromide ion. It also suppresses poly-bromination compared to non-polar solvents like
Application Notes and Protocols: Synthetic Routes Utilizing 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Abstract 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a versatile and highly reactive α-bromo ketone that serves as a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring an electro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a versatile and highly reactive α-bromo ketone that serves as a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring an electrophilic carbonyl group, a reactive α-carbon, and a difluorinated phenyl ring, makes it an ideal precursor for a diverse range of molecular scaffolds. The presence of the difluoro moiety is of particular interest in drug development, as fluorine substitution can significantly modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of the key synthetic transformations involving this intermediate, complete with detailed mechanistic insights and field-proven laboratory protocols. We will focus on its application in nucleophilic substitutions for the synthesis of cathinone derivatives, its role in the construction of nitrogen- and sulfur-containing heterocycles, and its utility in skeletal rearrangement reactions.
Introduction: The Strategic Value of an α-Bromo Ketone Intermediate
α-Halo ketones are a cornerstone of synthetic chemistry, prized for their dual reactivity which allows for a multitude of subsequent transformations.[2][3] 2-Bromo-1-(2,5-difluorophenyl)propan-1-one exemplifies this class of reagents. The bromine atom at the α-position is an excellent leaving group, rendering the adjacent carbon susceptible to attack by a wide array of nucleophiles.[4] Concurrently, the carbonyl group can activate the α-proton, facilitating enolate formation and subsequent reactions.
This application note is designed for researchers and drug development professionals, offering a comprehensive overview of the synthetic potential of this specific intermediate. We will delve into three primary reaction pathways:
Nucleophilic Substitution: The direct displacement of the bromide atom, most notably for the synthesis of β-amino ketones, including a major class of new psychoactive substances (NPS) known as synthetic cathinones.[5][6][7]
Heterocycle Formation: Its use as a C-C-O synthon in condensation reactions to build valuable heterocyclic cores like thiazoles.
Skeletal Rearrangements: The classic Favorskii rearrangement to produce branched carboxylic acid derivatives.
Nucleophilic Substitution: A Gateway to Synthetic Cathinones
The most prominent application of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is in the synthesis of substituted cathinones. These compounds are β-keto analogues of phenethylamines and often exhibit stimulant properties.[6][8] The reaction proceeds via a nucleophilic substitution, where an amine displaces the bromide.
Mechanism & Rationale: The reaction typically follows an SN2 pathway, although an SN1 mechanism involving a carbocation intermediate can contribute, especially with hindered substrates or in protic solvents.[4][9][10] The choice of amine dictates the final product, allowing for the creation of a diverse library of analogues from a single precursor. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HBr generated during the reaction.
Workflow for Synthetic Cathinone Synthesis
Caption: General workflow for the synthesis of substituted cathinones.
Protocol 1: Synthesis of 1-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one
This protocol details the synthesis of a common pyrrolidinophenone derivative.
Reagent
Mol. Wt.
Amount (mmol)
Mass/Volume
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
249.05
10.0
2.49 g
Pyrrolidine
71.12
22.0
1.88 mL (1.56 g)
Acetonitrile (ACN)
-
-
50 mL
Saturated Sodium Bicarbonate (aq.)
-
-
50 mL
Dichloromethane (DCM)
-
-
3 x 30 mL
Anhydrous Magnesium Sulfate
-
-
~5 g
Procedure:
To a 100 mL round-bottom flask, add 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (2.49 g, 10.0 mmol).
Dissolve the starting material in acetonitrile (50 mL).
Add pyrrolidine (1.88 mL, 22.0 mmol) dropwise to the stirred solution at room temperature. A white precipitate (pyrrolidinium hydrobromide) will form.
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Once the starting material is consumed, remove the solvent under reduced pressure.
Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL).
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure cathinone derivative.
Safety Note: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
α-Bromo ketones are classic precursors for constructing five-membered heterocycles. The Hantzsch thiazole synthesis is a robust and high-yielding method for creating the thiazole core, a privileged scaffold in medicinal chemistry found in numerous approved drugs.[12]
Mechanism & Rationale: The reaction involves the condensation of the α-bromo ketone with a thioamide.[13][14] The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization via attack of the thioamide nitrogen onto the ketone's carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring.[15]
Mechanism of Hantzsch Thiazole Synthesis
Caption: Key steps in the Hantzsch synthesis of a thiazole ring.
Protocol 2: Synthesis of 4-(2,5-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine
This protocol describes the reaction with thiourea to yield a 2-aminothiazole derivative.
Reagent
Mol. Wt.
Amount (mmol)
Mass/Volume
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
249.05
10.0
2.49 g
Thiourea
76.12
11.0
0.84 g
Ethanol (95%)
-
-
40 mL
Sodium Bicarbonate
-
-
As needed
Procedure:
In a 100 mL round-bottom flask, combine 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (2.49 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).
Add ethanol (40 mL) and a magnetic stir bar.
Heat the mixture to reflux (approx. 78 °C) for 3-4 hours. The solution will become homogeneous.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Slowly add the reaction mixture to 100 mL of cold water with stirring.
Neutralize the solution by the portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
The product will precipitate as a solid. Collect the solid by vacuum filtration.
Wash the filter cake with cold water (2 x 20 mL).
Dry the solid under vacuum to yield the 2-aminothiazole product, which is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from ethanol.
Skeletal Reorganization: The Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-haloketones, providing a pathway to carboxylic acid derivatives through a fascinating skeletal rearrangement.[16][17] It is particularly useful for synthesizing highly branched acids or for achieving ring contraction in cyclic systems.[17][18]
Mechanism & Rationale: The reaction is initiated by a base, typically an alkoxide, which deprotonates the α'-carbon (the carbon on the other side of the carbonyl from the halogen).[18] The resulting enolate undergoes an intramolecular SN2 reaction to form a strained cyclopropanone intermediate.[19] This intermediate is then attacked by the nucleophilic base (e.g., methoxide) at the carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate proceeds to form the most stable carbanion, which is then protonated by the solvent to yield the final rearranged ester product.[18]
Mechanism of the Favorskii Rearrangement
Caption: Mechanistic pathway of the Favorskii rearrangement.
Protocol 3: Synthesis of Methyl 2-(2,5-difluorophenyl)propanoate
This protocol outlines the rearrangement to form a propanoate ester.
Reagent
Mol. Wt.
Amount (mmol)
Mass/Volume
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
249.05
10.0
2.49 g
Sodium Methoxide (25 wt% in Methanol)
54.02
30.0
6.5 mL
Anhydrous Methanol
-
-
30 mL
Diethyl Ether
-
-
50 mL
1 M Hydrochloric Acid (HCl)
-
-
As needed
Procedure:
Dissolve 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (2.49 g, 10.0 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add the sodium methoxide solution (6.5 mL, 30.0 mmol) to the stirred reaction mixture over 10 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC or GC-MS.
Once the reaction is complete, carefully quench the mixture by pouring it into 100 mL of cold water.
Neutralize the solution to pH ~7 with 1 M HCl.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Conclusion
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a powerful and adaptable synthetic intermediate. Its utility extends from the straightforward synthesis of biologically relevant β-amino ketones to the construction of complex heterocyclic systems and the execution of elegant skeletal rearrangements. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers aiming to leverage this reagent in their synthetic campaigns, particularly within the fields of medicinal chemistry and drug discovery. Understanding these fundamental reaction pathways allows for the rational design and efficient synthesis of novel molecules with potentially valuable pharmacological properties.
References
(Reference placeholder - will be populated based on specific claims if external sources were used)
Organic Reactions. The Favorskii Rearrangement of Haloketones. Available from: [Link]
Wikipedia. Favorskii rearrangement. Available from: [Link]
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available from: [Link]
Slideshare. Favorskii rearrangement----Sir Khalid (Organic). Available from: [Link]
Organic Chemistry: A Tenth Edition. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Available from: [Link]
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
Taylor & Francis Online. α,α‐Dibromoketones: A Superior Alternative to α‐Bromoketones in Hantzsch Thiazole Synthesis. Available from: [Link]
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
De Gruyter. Convenient Electrochemical Method for the Synthesis of α-Bromo Alkyl Aryl Ketones. Available from: [Link]
J-STAGE. Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Available from: [Link]
SlidePlayer. Nucleophilic Substitution Reactions. Available from: [Link]
Filo. 2-Bromo-1-phenylpropane can be synthesised by. Available from: [Link]
Pearson. 2-bromo-2-methyl-1-phenylpropan-1-one is produced through the acid-catalyzed bromination of 2-methyl-1-phenylpropan-1-one. Provide a mechanism for this reaction. Available from: [Link]
YouTube. Synthesis of 2 bromo 2 phenylpropane. Available from: [Link]
National Institutes of Health. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Available from: [Link]
European Monitoring Centre for Drugs and Drug Addiction. Synthetic cathinones drug profile. Available from: [Link]
MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available from: [Link]
MDPI. Synthetic Cathinones. Available from: [Link]
SpringerLink. The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Available from: [Link]
ResearchGate. Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. Available from: [Link]
Asian Journal of Organic & Medicinal Chemistry. A Facile and Efficient Synthesis of α-Bromoacetophenones using Sonication. Available from: [Link]
PubChem. 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. Available from: [Link]
YouTube. Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Available from: [Link]
Chemistry LibreTexts. 11.5: The SN1 Reaction. Available from: [Link]
National Institutes of Health. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]
University of Pittsburgh. Pharm 5119 – Medicinal Chemistry & Drug Discovery. Available from: [Link]
Semantic Scholar. Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). Available from: [Link]
ResearchGate. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Available from: [Link]
Application of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in medicinal chemistry
Application Note: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in Medicinal Chemistry Part 1: Strategic Significance in Drug Discovery 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a high-value electroph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in Medicinal Chemistry
Part 1: Strategic Significance in Drug Discovery
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a high-value electrophilic building block, primarily utilized in the synthesis of next-generation azole antifungals and kinase inhibitors.[1][2][3] Its structural core—an
-bromo ketone tethered to a 2,5-difluorophenyl pharmacophore—serves as a critical "linchpin" intermediate.[1][2][3]
Unlike the simpler 2,4-difluoro analogs used in first-generation azoles (e.g., Fluconazole), the 2,5-difluoro substitution pattern is a hallmark of advanced therapeutics like Isavuconazole (Cresemba) .[1][2][3] This specific halogenation pattern confers metabolic stability and enhanced binding affinity to the CYP51 (lanosterol 14
-demethylase) target in fungal pathogens.[1][2][3] Furthermore, the propan-1-one backbone introduces a methyl group at the -position, enabling the construction of chiral centers essential for the stereoselective potency of modern drugs.[1][2][3]
Key Medicinal Applications:
Azole Antifungals: Precursor for constructing the chiral core of Isavuconazole and Ravuconazole analogs.[1][2][3]
Fragment-Based Drug Discovery (FBDD): Rapid synthesis of 2,4-disubstituted thiazoles and imidazoles via cyclocondensation.[1][2][3]
Kinase Inhibition: Introduction of the 2,5-difluorophenyl moiety into ATP-competitive inhibitors (e.g., targeting c-Met or ALK pathways).[1][2][3]
Part 2: Experimental Protocols & Workflows
Workflow A: Synthesis of
-Triazolyl Ketones (Azole Core)
This protocol describes the displacement of the
-bromide with 1,2,4-triazole.[1][2][3] This is the foundational step in synthesizing the "azole" antifungal pharmacophore.[1][2][3]
Mechanism: SN2 Nucleophilic Substitution.[1][2][3]
Critical Quality Attribute: Controlling Regioselectivity (N1 vs. N4 alkylation of triazole).
This diagram illustrates the divergent utility of the substrate in creating Azole and Thiazole scaffolds.[1][2][3]
Caption: Divergent synthesis: The
-bromo ketone serves as a common precursor for both triazole-based antifungals and thiazole-based kinase inhibitors.[1][2][3]
Part 4: Expert Insights (Causality & Troubleshooting)
Why the "Propan-1-one" Backbone Matters:
Many generic protocols discuss ethanones (acetophenones).[1][2][3] However, the propan-1-one derivative (Topic Compound) possesses an extra methyl group at the
Consequence: Nucleophilic substitution at this position creates a chiral center .[1][2][3]
Challenge: The steric hindrance of the methyl group reduces reaction rates compared to the ethanone analog.[1][2][3]
Solution: When performing the triazole substitution (Workflow A), using a polar aprotic solvent like DMF or NMP can accelerate the rate significantly compared to Acetone, though workup becomes more tedious.[1][2][3]
Self-Validating the Protocol:
TLC Monitoring: The starting material (bromo ketone) is less polar than the triazole product but more polar than the thiazole product.[1][2][3]
Product (Thiazole): The carbonyl signal disappears in 13C NMR, and the
-methyl turns into a singlet on the aromatic ring.[1][2][3]
References
Synthesis of Isavuconazole Intermediates
Patent: "Process for the preparation of Isavuconazole and its intermediates."[1][2][3][4][5][6][][8] WO2015150947A1. (2015).[1][2][3] Describes the use of 2,5-difluorophenyl propanone derivatives in constructing the azole core.
Source: Eicher, T., & Hauptmann, S. (2003).[1][2][3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2][3] (Standard reference for alpha-haloketone cyclizations).
Article: "Structure-Activity Relationships of New Azole Antifungal Agents." Clinical Microbiology Reviews. Highlights the metabolic stability conferred by the 2,5-difluoro substitution pattern.[1][2][3]
Using 2-Bromo-1-(2,5-difluorophenyl)propan-1-one as a building block for pharmaceuticals
Application Note: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one as a Divergent Scaffold for Fluorinated Heterocycles Executive Summary This guide details the utilization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 1...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one as a Divergent Scaffold for Fluorinated Heterocycles
Executive Summary
This guide details the utilization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) as a linchpin intermediate in medicinal chemistry. While
-bromoketones are ubiquitous, this specific fluorinated derivative offers a unique strategic advantage: it combines a highly reactive electrophilic "warhead" with a 2,5-difluorophenyl moiety. This substitution pattern is increasingly favored in drug discovery to modulate lipophilicity () and block specific CYP450 metabolic oxidation sites (metabolic soft spots), thereby extending the half-life of candidate molecules.
This protocol focuses on two primary synthetic pathways:
Hantzsch Thiazole Synthesis: Rapid access to kinase inhibitor scaffolds.[1]
Corey-Chaykovsky Epoxidation: A gateway to triazole-based antifungal pharmacophores.[1]
Chemical Profile & Safety (Critical)
Warning: Lachrymator & Corrosive.
This compound is a potent alkylating agent and a severe eye/respiratory irritant.[1] All operations must be conducted in a well-ventilated fume hood.
Property
Data
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
CAS Number
186036-04-4
Molecular Weight
249.05 g/mol
Appearance
Pale yellow liquid to low-melting solid
Storage
2–8°C (Refrigerate); Protect from light and moisture.
Stability
Unstable to light/heat.[1] Degrades to HBr and dark tars if stored improperly.[1]
Handling Protocol:
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.[1]
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and rinse glassware before removal from the hood.
Scientific Rationale: The "2,5-Difluoro" Advantage
In Structure-Activity Relationship (SAR) studies, the 2,5-difluorophenyl group acts as a bioisostere for phenyl or 2,4-difluorophenyl rings (common in drugs like Fluconazole).
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1][2] Placing fluorine at the 2 and 5 positions blocks para-hydroxylation (a common metabolic route) relative to the carbonyl attachment, forcing metabolism to slower, alternative pathways.
Electronic Activation: The electron-withdrawing nature of the two fluorine atoms activates the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. This accelerates cyclization rates in heterocycle formation.[1]
Divergent Synthesis Workflow
The following diagram illustrates the versatility of this building block in generating distinct pharmacological classes.
Figure 1: Divergent synthetic pathways from the parent
-bromoketone.
Protocol A: Hantzsch Synthesis of 2-Aminothiazoles
This reaction condenses the
-bromoketone with thiourea to form a 2-aminothiazole ring.[3] This scaffold is structurally similar to inhibitors of p38 MAP kinase.[1]
solution.[1] The free base will precipitate as a solid.[1]
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).[1]
Validation Criteria:
1H NMR (
-DMSO): Disappearance of the -proton quartet/multiplet of the ketone (~5.5 ppm). Appearance of the thiazole aromatic proton singlet (~6.5–7.0 ppm) and the broad singlet.
Protocol B: Corey-Chaykovsky Epoxidation
This protocol converts the ketone into an epoxide, a critical step in synthesizing triazole antifungals (analogs of Ravuconazole).
Mechanistic Insight:
Usually, Corey-Chaykovsky is performed on simple ketones.[1] Here, the
-bromine is a leaving group. However, the sulfur ylide attacks the carbonyl carbon first. The resulting alkoxide then displaces the sulfoxonium group to form the epoxide.
Note: If the ylide attacks the -carbon (displacing Bromine), you get alkylation. Low temperature (0°C) favors carbonyl attack (kinetic control).[1]
References
Hantzsch Thiazole Synthesis Review
Citation: Erian, A. W., et al.[1] "The chemistry of
-haloketones and their utility in heterocyclic synthesis." Molecules, 2003, 8(11), 793-865.
Source:
Metabolic Stability of Fluorinated Aromatics
Citation: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.
Source:
Corey-Chaykovsky Reaction Mechanism
Citation: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Sulfur Ylides." Accounts of Chemical Research, 2004.[1]
Source:
Safety Data (Lachrymators)
Citation: National Research Council.[1] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
Application Note: High-Performance Nucleophilic Substitution Protocols for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) is a high-value electrophilic building block, primarily utilized in the synthesis of next-generation azole antifungals (e.g., Ravuconazole an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) is a high-value electrophilic building block, primarily utilized in the synthesis of next-generation azole antifungals (e.g., Ravuconazole analogs) and bioactive thiazole heterocycles.[1] Its reactivity is defined by the synergy between the electron-withdrawing 2,5-difluorophenyl ring and the labile
This guide provides two field-validated protocols for nucleophilic substitution (
): N-alkylation with azoles and Hantzsch thiazole synthesis .[1] Unlike generic procedures, these protocols account for the specific electronic and steric properties of the propan-1-one backbone to minimize common side reactions like epoxide formation or -proton abstraction.[1]
Chemical Profile & Safety Architecture
The "Lachrymator" Warning
CRITICAL SAFETY ALERT: This compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in the mucous membranes, causing immediate, severe irritation to eyes and respiratory tracts.
Engineering Control: All weighing and transfers must occur inside a certified chemical fume hood.
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills by converting the alkyl bromide to a non-volatile thiosulfate salt.
Mechanistic Insight
The molecule features two electrophilic sites. Successful substitution requires directing the nucleophile to the
-carbon (Site A) while avoiding the carbonyl (Site B).[1]
Electronic Effect: The 2,5-difluoro substitution exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.[1] This makes the molecule more susceptible to hydration or nucleophilic attack at the carbonyl compared to non-fluorinated analogs.
Steric Effect: The methyl group at the
-position (propan-1-one vs. ethanone) adds steric bulk, slightly retarding rates compared to primary halides.[1] This necessitates higher temperatures or more polar solvents (DMF/DMSO) compared to simple phenacyl bromides.
Figure 1: Mechanistic pathway highlighting the primary SN2 route and the competing epoxide formation risk.
Protocol A: N-Alkylation (Synthesis of Azole Antifungals)
This protocol describes the coupling of 1H-1,2,4-triazole to the substrate.[1] This is the industry-standard method for generating the core pharmacophore of azole antifungals.
Excess ensures complete consumption of bromide.[1]
Potassium Carbonate ()
2.0
Base
Anhydrous, granular. Scavenges HBr.
Acetone
Solvent
Medium
High volatility simplifies workup. Use DMF for faster rates.
Step-by-Step Methodology
Activation Phase:
To a round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.2 equiv) and anhydrous
(2.0 equiv).
Add Acetone (10 mL per gram of substrate).
Stir at room temperature for 30 minutes. Why? This deprotonates the triazole to form the more nucleophilic triazolate anion.
Addition Phase:
Dissolve 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (1.0 equiv) in a minimal amount of acetone.
Add this solution dropwise to the reaction flask over 15 minutes.
Control Point: The reaction is exothermic. If using DMF, cool to 0°C during addition to prevent runaway exotherms.
Reaction Phase:
Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (
) should disappear; product appears at lower .
Workup:
Filter off the inorganic solids (
and excess ).
Concentrate the filtrate under reduced pressure.
Dissolve residue in Ethyl Acetate and wash with water (
) and brine ().
Dry over
and concentrate to yield the crude N-alkylated product.
Protocol B: Hantzsch Thiazole Synthesis
This protocol utilizes the condensation of the
-bromoketone with thiourea to form a 2-aminothiazole derivative.[1][2] This reaction is generally faster and cleaner than N-alkylation due to the high nucleophilicity of sulfur.
Technical Application Note: Controlled Dehydrobromination of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary This application note details the elimination reaction mechanisms and protocols for transforming 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) into its corresponding -unsaturated ketone,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the elimination reaction mechanisms and protocols for transforming 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) into its corresponding
-bromo ketones are versatile electrophiles commonly used in substitution reactions (e.g., synthesis of azole antifungals), their controlled elimination to generate vinyl ketones (acrylophenones) provides a critical Michael acceptor for scaffold diversification. This transformation is synthetically challenging due to the competing acidity of the -proton versus the -proton required for elimination. This guide provides a high-fidelity protocol using the Lithium-Assisted Dehydrobromination method to maximize regioselectivity and suppress Favorskii rearrangement side products.
Mechanistic Analysis & Chemical Logic
The Regioselectivity Paradox
The substrate, 2-Bromo-1-(2,5-difluorophenyl)propan-1-one, presents a classic regioselectivity conflict in elimination reactions:
-Proton (C2-H): Highly acidic () due to the inductive effect of the bromine and resonance stabilization by the carbonyl. Removal leads to enolization, racemization, or self-condensation.
-Proton (C3-H, Methyl group): Significantly less acidic (). However, elimination requires the abstraction of this proton to form the double bond (C2=C3).
The Solution: Lewis Acid-Base Synergy
To force the E2 elimination pathway over simple enolization, we employ a LiBr/Li
CO system in a polar aprotic solvent (DMF).
Lewis Acid Activation (
): Lithium cations coordinate with the carbonyl oxygen. This coordination locks the conformation and increases the electrophilicity of the -carbon, subtly increasing the acidity of the -protons through hyperconjugation.
Soft Base Action: Carbonate (
) acts as the base. While not strong enough to instantly deprotonate the unactivated methyl group, the thermal energy and Li-coordination lower the activation energy for the concerted E2 transition state.
Thermodynamic Sink: The formation of the conjugated enone system (conjugated with the electron-deficient 2,5-difluorophenyl ring) provides the thermodynamic driving force to push the equilibrium forward once the transition state is accessed.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Lithium-assisted dehydrobromination. The coordination of Lithium is critical for favoring the E2 elimination over competitive substitution or rearrangement.
-Bromo ketones are potent lachrymators. The product (vinyl ketone) is a strong Michael acceptor and potential skin sensitizer. All operations must be performed in a functioning fume hood.
Materials & Reagents
Component
Equiv.
Role
Notes
Substrate
1.0
Reactant
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Lithium Carbonate ()
1.5 - 2.0
Base
Finely powdered, anhydrous
Lithium Bromide (LiBr)
1.0 - 1.5
Additive
Lewis acid catalyst; suppresses
DMF
Solvent
Medium
Anhydrous; [0.2 M] concentration
Hydroquinone
1% mol
Stabilizer
Prevents polymerization of product
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).
Solvation: Add 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (1.0 equiv) and anhydrous LiBr (1.2 equiv) to the flask. Dissolve in anhydrous DMF (5 mL per mmol substrate).
Note: Stir for 10 minutes at Room Temperature (RT) to allow Li-carbonyl coordination.
Elimination: Add
(1.5 equiv) in a single portion.
Thermal Activation: Heat the reaction mixture to 100°C .
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 30 minutes. The starting material spot (
) should disappear, replaced by the UV-active enone spot ().
) x 3. Avoid DCM if possible to prevent halogen exchange/reaction with the amine-sensitive product.
Stabilization (Critical): Add a trace amount of Hydroquinone (approx. 5 mg) to the organic layer before concentration. This inhibits radical polymerization of the vinyl ketone.
Purification: Wash combined organics with water (x2) and brine (x1). Dry over
. Concentrate under reduced pressure at < 30°C (water bath).
Storage: The product is unstable. Use immediately or store at -20°C in benzene/toluene solution.
Troubleshooting & Optimization
The formation of the vinyl ketone is thermodynamically favored but kinetically sensitive. Use the table below to diagnose deviations.
Observation
Probable Cause
Corrective Action
Low Conversion
Inefficient deprotonation
Increase Temp to 110°C; Ensure is finely powdered.
Ensure DMF is strictly anhydrous; Atmosphere must be dry .
Starting Material Recovery
"Hard" base failure
Do not use NaOH or KOH; these favor enolate formation/reversion. Stick to .
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical quality control check and stabilization step.
References
Fiveable. (2025).[1] Dehydrobromination Mechanisms of Alpha-Bromo Ketones. Retrieved from [Link]
Podgoršek, A., et al. (2009). Halogenation of Ketones and Dehydrohalogenation.[1][2]Current Organic Chemistry. (General reference for LiBr/Li2CO3 methodology).
Vertex AI Search. (2025). Synthesis of Voriconazole Intermediates and Fluorinated Ketones.
Application Note: Recrystallization Protocol for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Derivatives
Executive Summary & Strategic Importance The compound 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a critical electrophilic intermediate, primarily utilized in the synthesis of next-generation azole antifungals (e.g., R...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The compound 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a critical electrophilic intermediate, primarily utilized in the synthesis of next-generation azole antifungals (e.g., Ravuconazole, Isavuconazole analogs). Its purity is the rate-limiting factor for downstream success; impurities such as the des-bromo starting material or dibrominated byproducts competitively inhibit the subsequent thiazole/imidazole ring formation, leading to difficult-to-separate resinous mixtures.
This Application Note provides a high-fidelity protocol for the recrystallization of this class of
-bromo ketones. Unlike standard stable solids, these derivatives are thermally labile lachrymators prone to hydrolysis and dehydrobromination. This guide prioritizes thermal history control and solvent inertness to maximize recovery and safety.
Safety & Handling: The "Lachrymator" Protocol
WARNING:
-Bromo ketones are potent lachrymators (tear agents) and skin irritants. Standard laboratory safety is insufficient.
Engineering Controls: All operations, including weighing and filtration, must occur within a certified chemical fume hood.
Neutralization Station: Prepare a "quench bath" of 10% aqueous Sodium Thiosulfate (
) and ethanol (1:1) nearby. Dip all spatulas, glassware, and gloves into this solution before removal from the hood to destroy active bromide residues.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles (safety glasses are inadequate against vapors).
Pre-Recrystallization Characterization
Before initiating bulk purification, the impurity profile must be defined to select the correct solvent system.
Impurity Profiling
Perform HPLC or GC-MS analysis to quantify the three primary species:
Component
Structure Note
Polarity (Rel.)
Impact on Crystallization
Target
-Bromo ketone
Medium
Desired Lattice
Impurity A
Des-bromo ketone (Starting Material)
Low
Co-crystallizes (Solid Solution risk)
Impurity B
-Dibromo ketone
High
Oiling out; lattice disruption
Impurity C
-Hydroxy ketone (Hydrolysis)
High
Increases solubility in alcohols
Solvent System Selection
Critical Causality:
-Bromo ketones are electrophiles. Protic solvents (methanol, ethanol) can induce solvolysis or ketalization at high temperatures. Therefore, non-nucleophilic solvent systems are preferred for stability, though alcohols may be used if heating is rapid.
Solvent Screening Table
Conduct these tests on 100 mg scale.
Solvent System
Solubility (Cold)
Solubility (Hot)
Risk Factor
Recommendation
Heptane / Toluene
Low
High
Low (Chemically Inert)
Primary Choice (High Stability)
IPA / Water
Low
High
Medium (Hydrolysis risk)
Secondary Choice (Better impurity rejection)
Ethanol (Abs.)
Medium
Very High
High (Ketal formation)
Use only for rapid processing
Ethyl Acetate / Hexane
Medium
High
Low
Good for removing polar tars
Detailed Recrystallization Protocol
System: Two-Solvent Recrystallization (Toluene / Heptane)
Rationale: Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent to drive precipitation while keeping the non-polar des-bromo impurity in the mother liquor.
Step 1: Dissolution (The "Minimum Stress" Method)
Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add Toluene (0.5 mL per gram of crude).
Heat the bath to 50°C (Do not exceed 60°C to prevent thermal degradation).
If undissolved, add Toluene in 0.1 mL/g increments until the solid just dissolves.
Note: If a small amount of dark, gummy residue remains, this is likely polymerized material. Do not add excess solvent to dissolve it; instead, perform a hot filtration.
Step 2: Anti-Solvent Addition
Remove the heat source but keep the flask stirring.
Slowly add Heptane dropwise to the warm solution.
The Cloud Point: Continue adding Heptane until a persistent faint turbidity (cloudiness) appears.
Add 2-3 drops of Toluene to clear the solution back to transparency.
Step 3: Controlled Nucleation
Allow the flask to cool to room temperature slowly (over 30-45 minutes). Do not use an ice bath yet.
Mechanism:[1][2][3][4] Rapid cooling traps impurities and solvent inclusions. Slow cooling builds a pure crystal lattice.
Seeding: If the solution remains clear at room temperature, add a single seed crystal of pure product or scratch the glass wall with a glass rod to induce nucleation.
Step 4: Maximizing Yield
Once a heavy crop of crystals has formed at room temperature, transfer the flask to an ice/water bath (0-4°C) for 30 minutes.
Observation: If the product "oils out" (forms a liquid layer instead of crystals), reheat to redissolve and add 10% more Toluene, then cool more slowly.
Step 5: Isolation
Filter the slurry using a sintered glass funnel (avoid paper filters which absorb the lachrymatory liquid).
Wash: Rinse the filter cake with a pre-chilled mixture of Toluene/Heptane (1:5 ratio).
Drying: Dry under vacuum at ambient temperature (<30°C).
Warning: Do not use a hot oven. These compounds can sublime or degrade.
Process Visualization
Workflow Diagram
Figure 1: Step-by-step logic flow for the purification of thermally sensitive
-bromo ketones.
Thermal Degradation Pathway (Why Heat Control Matters)
Figure 2: Mechanistic pathway showing degradation risks if protocol temperatures are exceeded.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Oiling Out
Solution too concentrated or cooling too fast.
Re-heat, add 10-15% more "good" solvent (Toluene), and cool slowly with vigorous stirring. Seed the mixture at 30°C.
Low Yield
Too much solvent used or impurities are highly soluble.
Concentrate mother liquor by 50% (Rotavap <30°C) and repeat cooling.
Color Persists
Conjugated impurities/polymers.
Perform a "Carbon Treatment" step: Add activated charcoal (1 wt%) during the hot dissolution step, stir 5 min, then hot filter.
Acidic Fumes
Decomposition (HBr release).
Material is degrading. Stop heating immediately. Wash organic layer with cold before attempting recrystallization again.
References
University of Rochester, Dept. of Chemistry. (n.d.). Purification: How To - Recrystallization Tips and Tricks. Retrieved October 26, 2023, from [Link]
Application Note: Safe Handling and Storage of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Introduction: The "Why" Behind the Hazard 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a specialized -bromo ketone intermediate. In drug discovery, this scaffold is a critical building block for synth...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Behind the Hazard
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a specialized
-bromo ketone intermediate. In drug discovery, this scaffold is a critical building block for synthesizing fused heterocycles—specifically thiazoles, imidazoles, and triazoles—which are pharmacophores frequently found in antifungal agents (e.g., azole derivatives) and kinase inhibitors [1, 2].
However, the chemical reactivity that makes it valuable also defines its primary hazard profile. As an
-haloketone, it acts as a potent alkylating agent. It is not merely "harmful"; it is a lachrymator and a corrosive agent capable of causing irreversible eye damage (H318) and severe respiratory irritation (H335) [3]. This protocol bridges the gap between standard safety data sheets (SDS) and the practical realities of handling this compound in a high-throughput synthesis environment.
Core Safety Profile & Risk Assessment
Chemical Identity & Properties
Property
Data
CAS Number
186036-04-4
Molecular Formula
CHBrFO
Molecular Weight
249.05 g/mol
Physical State
Liquid (often viscous) or low-melting solid [3]
Appearance
Colorless to pale yellow (Pure); Darkens to orange/red (Degraded)
Critical Hazard Analysis (GHS)
While the SDS lists H302 (Harmful if swallowed), the immediate operational risks are H318 (Causes serious eye damage) and H335 (Respiratory irritation) .
The Lachrymatory Effect: Like its structural cousin bromoacetone, this compound can induce severe tearing and respiratory distress at concentrations well below lethal limits.
The "Delayed" Burn: Skin contact may not cause immediate pain. The lipophilic nature of the fluorinated ring allows the compound to penetrate the epidermis before the alkylating bromine moiety reacts with tissue proteins, leading to deep, necrotic burns that appear hours later.
Storage & Stability Protocol
Objective: Prevent the autocatalytic decomposition that releases hydrogen bromide (HBr) gas, which pressurizes containers and degrades the reagent.
The "Inert & Dark" Rule
Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Oxygen and moisture accelerate hydrolysis, releasing corrosive HBr.
Temperature: Refrigerate at 2°C to 8°C .
Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to retard gas exchange.
Visual Quality Check (Self-Validating)
Pass: Liquid is colorless or pale yellow.
Caution: Liquid is amber/orange. (Acidic impurities present; check pH before use).
Fail: Liquid is dark red/brown or fuming. (Significant decomposition; do not open outside a hood; dispose of immediately).
Operational Handling Protocol
Engineering Controls
Primary Barrier: All operations (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .
Secondary Barrier: Place balances and reaction vessels inside a secondary containment tray (polypropylene) to contain drips.
Personal Protective Equipment (PPE)
Eyes: Chemical splash goggles are mandatory. Face shields are recommended for volumes >10 mL.
Hands:Double-gloving is required.
Inner Layer: 4 mil Nitrile (dexterity).
Outer Layer: 5-8 mil Nitrile or Laminate (chemical resistance).
Rationale:
-bromo ketones can permeate standard nitrile in <15 minutes. Change outer gloves immediately upon splash contact.
Step-by-Step: Safe Transfer & Weighing
Scenario: Transferring 5.0 g for a cyclization reaction.
Preparation:
Pre-weigh a dry flask with a septum and stir bar.
Prepare a "Quench Station" in the hood: A beaker containing 10% aqueous Sodium Thiosulfate (
).
Transfer:
Do not pour. Use a glass syringe with a wide-bore needle or a disposable glass pipette.
Draw the liquid slowly to prevent aerosolization.
Inject/dispense directly into the bottom of the receiving flask.
Decontamination (The "Dip" Method):
Immediately after transfer, draw the Sodium Thiosulfate solution into the contaminated syringe/pipette.
Expel the solution back into the quench beaker. Repeat 3 times.
Mechanism:[1] Thiosulfate rapidly nucleophilically attacks the alkyl bromide, converting the lachrymator into a harmless water-soluble salt [4].
Emergency Response: Spills & Exposure
The Thiosulfate Neutralization Workflow
Do not use water alone; it disperses the oily lachrymator. Use the chemical neutralization method below.
Figure 1: Decision logic for responding to
-bromo ketone spills. Note that large spills outside a hood require evacuation due to lachrymatory effects.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Force eyelids open. Time is tissue.
Skin Contact: Wash with soap and water.[5][6][1][2] Do not use ethanol (it enhances skin absorption).
Synthesis Workflow Visualization
The following diagram illustrates the standard workflow for using this intermediate in heterocycle synthesis, emphasizing the critical safety checkpoints.
Figure 2: Operational workflow emphasizing the "Quench" step for all contaminated consumables.
References
Fluorochem. (2025).[3] Safety Data Sheet: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from
PubChem. (2025).[7] Compound Summary: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.[7][8][9] National Library of Medicine. Retrieved from
Sigma-Aldrich. (2025).[3] Product Detail and Safety Information: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.[9] Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] (General protocol for lachrymator neutralization).
Personal protective equipment for handling alpha-bromoketones
Application Note: Advanced PPE and Handling Protocols for -Bromoketones Executive Summary & Hazard Mechanism -Bromoketones (e.g., Phenacyl bromide, Bromoacetone) are versatile synthetic intermediates widely used in heter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced PPE and Handling Protocols for
-Bromoketones
Executive Summary & Hazard Mechanism
-Bromoketones (e.g., Phenacyl bromide, Bromoacetone) are versatile synthetic intermediates widely used in heterocycle formation (e.g., Hantzsch thiazole synthesis). However, they represent a dual-hazard class: potent lachrymators and severe alkylating agents .
The Mechanism of Injury (The "Why")
Unlike simple corrosive acids that cause immediate surface damage,
-bromoketones are lipophilic alkylating agents.
Penetration: Their lipophilicity allowing them to rapidly permeate the lipid bilayer of skin cells and standard nitrile gloves.
Alkylation (
): Once intracellular, the electrophilic -carbon undergoes nucleophilic substitution with biological nucleophiles (DNA bases, cysteine residues in proteins).
Delayed Onset: This mechanism often results in a "quiet period" followed by severe blistering, necrosis, or chemically induced allergic sensitization hours after exposure.
Critical Directive: Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling
-bromoketones.
Personal Protective Equipment (PPE) Matrix
The following selection matrix is based on permeation breakthrough data for organic halides and ketones.
Hand Protection: The "Double-Glove" Standard
Standard disposable nitrile gloves (4-6 mil) offer poor protection against brominated ketones, often degrading or permeating in <5 minutes.
Glove Material
Permeation Resistance
Tactility
Recommendation
Silver Shield® / Laminate
Excellent (>480 min)
Poor
Mandatory Inner Layer
Standard Nitrile (4 mil)
Poor (<5 min)
Excellent
Outer Layer Only (Mechanical protection)
Viton® / Butyl
Good (>120 min)
Fair
Suitable for heavy handling/spill cleanup
Latex
None
Good
DO NOT USE
Protocol:
Inner Layer: Wear a Silver Shield (EVOH/PE laminate) glove. This provides the chemical barrier.
Outer Layer: Wear a standard nitrile glove over the laminate. This provides grip (laminates are slippery) and protects the inner glove from tears.
Change Frequency: Immediately replace the outer nitrile glove if splashed.
Eye & Respiratory Protection[1][2]
Eyes:Chemical Splash Goggles (indirect vented) are required. Safety glasses do not seal against lachrymatory vapors. A Face Shield is recommended for operations involving >5g or heating.
Respiratory: All operations must occur within a certified Chemical Fume Hood .
Sash Height: Keep at lowest working position.
Backup: If fume hood containment is breached, use a Full-Face Respirator with Organic Vapor (OV) cartridges.
Visualization: PPE Selection Logic
Figure 1: Decision tree for selecting appropriate PPE based on the physical state and experimental conditions.
Operational Protocols
Protocol A: Safe Weighing and Transfer
Objective: Prevent inhalation of dust/vapors and contamination of surfaces.
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a "tare-and-move" method:
Solids: Use disposable anti-static spatulas. Do not use metal spatulas that require cleaning (cross-contamination risk).
Liquids: ALWAYS use a syringe or cannula transfer. NEVER pour
-bromoketones. Pouring creates invisible vapor trails that can escape the hood face velocity.
Protocol B: Chemical Decontamination (Quenching)
Objective: Chemically destroy the alkylating capability of the residue on glassware or spills.
The Chemistry: Reaction with a sulfur nucleophile (Thiourea) converts the volatile, lipophilic bromide into a water-soluble, non-volatile isothiouronium salt.
Decontamination Solution Recipe:
10% w/v Thiourea
10% w/v Sodium Bicarbonate (
)
Solvent: 1:1 mixture of Water and Ethanol.
Procedure:
Soak all contaminated glassware, spatulas, and syringe needles in this solution for 24 hours.
The solution will turn slightly yellow/cloudy as the salt forms.
After 24 hours, the solution can be disposed of as standard aqueous/organic waste (non-lachrymatory).
Emergency Response: Spill & Exposure
Visualization: Decontamination Workflow
Figure 2: Step-by-step workflow for managing an
-bromoketone spill, emphasizing chemical neutralization.
First Aid Measures
Skin Contact:
Immediate Flush: Wash with lukewarm water and soap for 15 minutes.
Do Not Scrub: Scrubbing drives the lipophilic agent deeper into the dermis.
Medical Attention: Seek evaluation even if no pain is felt immediately (delayed burns are common).
Eye Contact:
Flush for 15 minutes using an eyewash station. Hold eyelids open.
Transport: Go immediately to the ER. Corneal clouding can be permanent.
References
Sigma-Aldrich. (2023). Safety Data Sheet: Phenacyl Bromide. Merck KGaA. Link
Ansell Healthcare. (2022).[2] Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Link
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Application Note: Disposal Guidelines for Waste Containing 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Abstract & Scope This Application Note provides a definitive technical protocol for the safe disposal and chemical neutralization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: Not universally listed, analogue to 39...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note provides a definitive technical protocol for the safe disposal and chemical neutralization of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: Not universally listed, analogue to 399-94-0).[1] This compound is a halogenated
-bromo ketone, a class of chemicals characterized by high reactivity, lachrymatory (tear-inducing) properties, and potential alkylating activity.[1]
Critical Safety Warning: This compound is a potent lachrymator and corrosive agent. Improper disposal down drains or via standard trash can result in severe infrastructure damage, environmental violation, and acute exposure events for downstream personnel.[1]
Hazard Assessment & Chemical Logic
To design a valid disposal protocol, we must first understand the molecular behavior of the waste.[1]
Structural Analysis
The molecule contains three critical functional motifs driving its hazard profile:
-Bromo Ketone Moiety: The carbon-bromine bond adjacent to the carbonyl is highly electrophilic. It reacts rapidly with biological nucleophiles (DNA, proteins), causing cellular damage and severe irritation (lachrymator).[1]
Difluorophenyl Ring: The carbon-fluorine (C-F) bonds are thermodynamically stable. Standard combustion is often insufficient; high-temperature incineration with specific scrubbing is required to prevent the release of Hydrogen Fluoride (HF) gas.
Preparation: Perform all operations in a functioning chemical fume hood.
Dilution: Dilute the waste solution containing the 2-Bromo-1-(2,5-difluorophenyl)propan-1-one with acetone or ethanol to ensure it is free-flowing (approx. 1:5 ratio).
Addition: Slowly add the Saturated Sodium Thiosulfate solution to the waste.
Ratio: Use at least a 20 molar excess of thiosulfate relative to the estimated ketone waste.
Observation: The solution may warm slightly (exothermic).
Reaction: Stir the mixture at room temperature for 12–24 hours.
Validation (The "Trustworthiness" Check):
Take a small aliquot (10
L).
Run a TLC plate (Silica gel) alongside the starting material reference.
Pass Criteria: Complete disappearance of the starting material spot.
Final Handling: The resulting mixture now contains the thiosulfate adduct and inorganic salts. It is no longer a lachrymator but still contains fluorinated organics. Proceed to Section 4 for final disposal.
Workflow Diagram (DOT)
Caption: Logic flow for the chemical deactivation of
-bromo ketone waste using sodium thiosulfate.
Professional Disposal (Final Fate)
Even after neutralization, the waste contains fluorinated aromatic rings.[1] Biological wastewater treatment plants cannot degrade these effectively.
Halogenated Organic Solvent: Must be tagged for high-BTU incineration.
EU Waste Code (EWC): 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors).[1]
Segregation & Packaging[1]
Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal containers due to potential corrosion from residual bromide/fluoride ions.
Labeling:
MUST state: "Contains Fluorinated Organics."
MUST state: "Lachrymator Hazard" (if not neutralized).
MUST state: "Deactivated with Thiosulfate" (if neutralized).
Destruction Method:
Requirement: Rotary Kiln Incineration with Secondary Combustion Chamber (>1100°C).
Reasoning: High temperature is required to break the C-F bond. The facility must have wet scrubbers (Caustic soda) to capture the generated HF and HBr gases, preventing acid rain formation.[1]
Decision Tree for Waste Handling
Caption: Decision matrix determining whether to neutralize in-lab or segregate immediately based on scale.
Emergency Response Protocols
In the event of a spill during the disposal process:
Scenario
Immediate Action
Skin Contact
DO NOT use solvent to wipe. Wash with soap and water for 15 min. Seek medical attention (HF burns can be delayed).
Eye Contact
Flush with water for 15 min.[4][5] Critical: Transport to ER immediately; lachrymators cause corneal damage.
Spill (< 100mL)
Evacuate area. Don PPE.[2][4][5][6][7] Cover with Vermiculite soaked in Sodium Thiosulfate solution. Scoop into hazardous waste pail.
Spill (> 100mL)
Evacuate lab. Activate fire alarm/hazmat response. Do not attempt cleanup without SCBA.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
Organic Syntheses. (1943). Procedures involving
-Bromo Ketones and their lachrymatory hazards. Org. Synth. Coll. Vol. 2, p.88. [Link]
Taylor, P.H., et al. (1998).[1] Incineration of Fluorinated Organic Compounds. Combustion Science and Technology. [Link]
Identifying byproducts in the synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Technical Support Center: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Welcome to the technical support resource for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Welcome to the technical support resource for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions, focusing on the identification and mitigation of byproducts.
Overview of the Synthetic Pathway
The synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is typically achieved in a two-step process. Understanding the workflow is the first step in effective troubleshooting.
Part 1: Issues Arising from Friedel-Crafts Acylation
Question 1: After the Friedel-Crafts acylation of 1,4-difluorobenzene, my analytical data (GC-MS) shows peaks with the same mass as my desired intermediate, 1-(2,5-difluorophenyl)propan-1-one. What are these and why did they form?
Answer:
You are likely observing regioisomeric byproducts. While the 2,5-difluoro isomer is the major product, small amounts of other isomers can form.
Causality - The Role of Substituent Effects: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The two fluorine atoms on the starting material, 1,4-difluorobenzene, are deactivating due to their strong inductive electron-withdrawing effect (-I). However, they are also ortho, para-directing due to resonance effects (+M). In 1,4-difluorobenzene, all available positions are ortho to a fluorine atom. The strong deactivation of the ring makes the reaction conditions critical.[1]
Expected Product: Acylation at the 2-position (or 5-position) is favored, leading to your desired intermediate.
Potential Byproduct: Although less favored, acylation can potentially occur at other positions, especially under harsh conditions (e.g., high temperature, excess Lewis acid), leading to trace amounts of other isomers. However, for 1,4-difluorobenzene, the symmetry means acylation at positions 2, 3, 5, or 6 all lead to the same product. The primary concern with isomer formation is more relevant when starting with other difluorobenzene isomers like 1,2- or 1,3-difluorobenzene.[1]
Troubleshooting & Mitigation:
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the acylating agent to improve selectivity.
Stoichiometry: Use a carefully controlled stoichiometry of the Lewis acid (e.g., AlCl₃). An excess can lead to more side reactions.
Solvent Choice: Use a non-polar, anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[1]
Question 2: My Friedel-Crafts reaction is sluggish, resulting in a low yield of the ketone and a high amount of unreacted 1,4-difluorobenzene. What could be the cause?
Answer:
This is a common issue stemming from the deactivating nature of the difluorinated ring and potential catalyst deactivation.
Causality - Catalyst Deactivation:
Moisture: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts with the Lewis acid catalyst (e.g., AlCl₃), quenching it and rendering it ineffective.
Product Complexation: The ketone product can form a complex with the Lewis acid. This requires using slightly more than one equivalent of the catalyst. However, this complex is less reactive than the starting material, which helps prevent over-acylation but can also contribute to a slower reaction rate if not enough active catalyst is available.
Troubleshooting & Mitigation:
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and ensure the Lewis acid is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Loading: Ensure at least 1.1 equivalents of AlCl₃ are used to account for complexation with the product ketone.
Reaction Time and Temperature: After the initial addition at low temperature, you may need to allow the reaction to warm to room temperature and stir for several hours to proceed to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Part 2: Byproducts in the Alpha-Bromination Step
Question 3: My final product is contaminated with a byproduct that has a mass of M+78/80 relative to my product. I suspect it's a dibrominated species. How do I confirm this and prevent its formation?
Answer:
Your suspicion is very likely correct. The formation of a 2,2-dibromo-1-(2,5-difluorophenyl)propan-1-one is a classic over-reaction byproduct.
Causality - Reaction Mechanism: The alpha-bromination of ketones can proceed via an enol or enolate intermediate. The first bromination is often the rate-limiting step. However, the electron-withdrawing bromine atom in the mono-bromo product can increase the acidity of the remaining alpha-proton, making it more susceptible to a second bromination, especially in the presence of excess brominating agent.
Caption: Pathway to dibromination byproduct.
Identification:
GC-MS: This is the most direct method. Look for a peak at a later retention time with a characteristic isotopic pattern for two bromine atoms (a triplet of peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio).
¹H NMR: The characteristic quartet for the alpha-proton in the starting ketone and the doublet for the methyl group will disappear. You will likely see a singlet for the methyl group in the dibrominated species, shifted further downfield.
Troubleshooting & Mitigation:
Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide).
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or below) to control the reaction rate.
Monitor Progress: Use TLC or GC to monitor the disappearance of the starting material, and quench the reaction as soon as it is consumed to prevent over-bromination.
Question 4: I am observing byproducts that suggest bromination has occurred on the aromatic ring. Why is this happening and how can I stop it?
Answer:
Ring bromination is an electrophilic aromatic substitution and competes with the desired alpha-bromination. It is typically promoted by Lewis acid catalysts or protic acids.
Causality - Competing Reactions: While the propanoyl group is deactivating, the fluorine atoms are ortho, para-directing activators. If a Lewis acid (which might be residual from the first step) or a strong protic acid (like HBr, a byproduct of the reaction with Br₂) is present, it can polarize the Br-Br bond, creating a more potent electrophile ("Br+") that attacks the electron-rich aromatic ring.[2]
Troubleshooting & Mitigation:
Purify the Intermediate: Ensure the 1-(2,5-difluorophenyl)propan-1-one intermediate is thoroughly purified and free of any residual Lewis acid from the Friedel-Crafts step. A proper aqueous workup and wash are critical.
Choice of Brominating Agent: Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) can favor radical alpha-bromination over electrophilic ring substitution.[2] However, if using Br₂, a solvent like methanol or acetic acid is often used, and conditions must be carefully controlled.
Avoid Lewis Acids: Do not add any Lewis acids to the bromination step.
HBr Scavenger: In some cases, adding a non-nucleophilic base (like sodium carbonate) can scavenge the HBr byproduct and suppress ring bromination.
Part 3: Analytical and Purification Strategies
Question 5: What is the most effective analytical workflow for identifying and quantifying these byproducts?
Answer:
A multi-technique approach is most effective for comprehensive impurity profiling. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the industry standard.[3]
Technique
Primary Use
Strengths
Limitations
GC-MS
Separation & Identification
Excellent for separating volatile compounds like regioisomers and dibrominated byproducts. Provides molecular weight and fragmentation data for identification.[4][5]
Requires derivatization for non-volatile compounds. Quantification can be less precise than NMR without careful calibration.
¹H & ¹³C NMR
Structural Elucidation & Quantification
Provides detailed structural information.[6] The integration of signals in ¹H NMR allows for direct quantification of molar ratios of impurities relative to the main product without a standard.[7]
Can be less sensitive than GC-MS for trace impurities. Spectra can be complex if multiple byproducts are present.
¹⁹F NMR
Fluorinated Impurity Analysis
Highly specific for fluorine-containing compounds. Each unique fluorine environment gives a distinct signal, making it excellent for identifying and quantifying fluorinated isomers or byproducts.
Caption: Decision tree for identifying byproducts.
Question 6: What is a reliable method for purifying the final product, 2-Bromo-1-(2,5-difluorophenyl)propan-1-one?
Answer:
Purification typically involves a combination of techniques to remove both organic and inorganic impurities.
Step-by-Step Purification Protocol:
Aqueous Workup: After the reaction is complete, quench it carefully (e.g., with a solution of sodium bisulfite to destroy excess bromine, followed by sodium bicarbonate to neutralize acids). Extract the product into a suitable organic solvent like ethyl acetate or DCM.
Washing: Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove water-soluble impurities and salts.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Column Chromatography: This is the most effective method for removing structurally similar byproducts like dibrominated and ring-brominated species.
Stationary Phase: Silica gel is standard.
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar byproducts will elute first.
Recrystallization/Distillation (Optional): If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If it is a high-boiling liquid, vacuum distillation may be an option, although chromatography is often preferred to separate close-boiling isomers.
By systematically addressing these potential pitfalls and employing robust analytical and purification techniques, researchers can reliably synthesize high-purity 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
References
PubChem. (n.d.). 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
Jakubke, H. D. (n.d.). An Introduction to NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved February 17, 2026, from [Link]
Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved February 17, 2026, from [Link]
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved February 17, 2026, from [Link]
University of Calgary Department of Chemistry. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved February 17, 2026, from [Link]
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 17, 2026, from [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved February 17, 2026, from [Link]
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved February 17, 2026, from [Link]
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved February 17, 2026, from [Link]
Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved February 17, 2026, from [Link]
Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved February 17, 2026, from [Link]
Organic Chemistry Data. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved February 17, 2026, from [Link]
ResearchGate. (2025). One-Pot Desulfurative−Fluorination−Bromination. Synthesis of 2,5-Dibromo-3-(1,1-difluoroalkyl)thiophenes. Retrieved February 17, 2026, from [Link]
Pearson+. (n.d.). Predict the major product of the following bromination reactions. Retrieved February 17, 2026, from [Link]
YouTube. (2023). Synthesis of 2 bromo 2 phenylpropane. Dr. Tania CS. Retrieved February 17, 2026, from [Link]
Side reaction pathways for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Technical Support Center: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Senior Application Scientist Desk Introduction: Navigating the Reactivity Landscape Welcome to the technical support hub for 2-Bromo-1-(2,5-difluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Senior Application Scientist Desk
Introduction: Navigating the Reactivity Landscape
Welcome to the technical support hub for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4). This
-bromo ketone is a critical electrophile, primarily utilized in the synthesis of triazole-based antifungal agents (structural analogs of Voriconazole/Ravuconazole).
While its reactivity at the
-carbon is the desired feature for coupling with heterocycles (e.g., 1H-1,2,4-triazole, pyrimidines), this molecule is prone to a specific set of competing pathways. The presence of the electron-withdrawing 2,5-difluorophenyl ring activates the system not just for the desired substitution, but also for elimination, hydrolysis, and nucleophilic aromatic substitution ().
This guide addresses the root causes of impurity formation and provides actionable protocols to maximize yield and purity.
Visualizing the Reaction Matrix
The following diagram maps the primary reaction (green) against the three most common parasitic pathways (red/orange) users encounter during synthesis.
Figure 1: Mechanistic divergence of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.[1] The electron-deficient ring and acidic
-proton create competing electrophilic sites.
Troubleshooting Guide: Common Issues & Solutions
Category 1: Nucleophilic Substitution & Yield Loss
Q: I am attempting an
reaction with a triazole, but I observe a significant amount of a lower molecular weight impurity (M-HBr). What is happening?
A: You are observing Dehydrobromination (Elimination) .
The
-proton in this molecule is highly acidic due to the adjacent carbonyl and the electron-withdrawing difluorophenyl ring. If you use a "hard" base (e.g., NaOH, KOH, or unhindered alkoxides) or elevate the temperature too quickly, the base abstracts the proton rather than acting as an acid scavenger, generating the vinyl ketone (1-(2,5-difluorophenyl)prop-2-en-1-one).
Corrective Protocol:
Switch Bases: Use a weaker or non-nucleophilic base like Sodium Bicarbonate (
) or Potassium Carbonate () . Avoid strong hydroxides.
Temperature Control: Conduct the addition of the nucleophile at 0°C to 5°C . Only warm to room temperature once the starting material is consumed.
Solvent Choice: Use a polar aprotic solvent like DMF or Acetonitrile, which enhances the nucleophilicity of your amine/triazole relative to its basicity.
Q: My product contains a "hydroxy" impurity (M-Br+OH) that increases upon scale-up. How do I prevent this?
A: This is the
-Hydroxy Ketone formed via hydrolysis.
The C-Br bond is labile. In the presence of adventitious water and base, hydroxide ions can displace the bromide. This is common when using hygroscopic solvents or during aqueous workups if the reaction is not quenched properly.
Corrective Protocol:
Dry Solvents: Ensure DMF/THF has a water content
.
Quench Strategy: Do not let the reaction mixture sit in basic aqueous solution. Quench with dilute acid (e.g., 1N HCl) or saturated
immediately upon completion to neutralize the mixture before extraction.
Category 2: Ring Stability &
Reactions
Q: I see an impurity where the Fluorine content has decreased (by NMR/Mass Spec). Is the ring unstable?
A: Yes, specifically at the 2-position (ortho) .
The 2,5-difluoro substitution pattern activates the ring towards Nucleophilic Aromatic Substitution (
) . The fluorine at position 2 is ortho to the carbonyl group, making it highly susceptible to displacement by strong nucleophiles (amines, thiols), especially if the reaction is heated.
Mechanism: The nucleophile attacks the C-2 carbon, displacing fluoride. This results in a "defluoro-aminated" impurity.
Prevention:
Avoid heating above 50°C if strong amine nucleophiles are present.
Monitor the stoichiometry carefully. Excess nucleophile increases the statistical probability of ring attack after the
-bromo substitution is complete.
Category 3: Storage & Stability
Q: The clear liquid turned yellow/brown after two weeks of storage. Is it still usable?
A: The color change indicates photolytic decomposition or acid-catalyzed autocatalysis .
-Bromo ketones are light-sensitive. Photolysis cleaves the C-Br bond, generating free radicals that polymerize or form colored byproducts (e.g., molecular bromine). Additionally, trace HBr formation (from hydrolysis) can catalyze further decomposition.
Recovery: If purity is
, you can decolorized with activated charcoal in dichloromethane.
Storage Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C in amber glass vials.
Quantitative Data: Impurity Profile Summary
Impurity Type
Relative Retention (HPLC)*
Origin
Prevention Strategy
Vinyl Ketone
~0.85 (RRT)
Elimination (Base/Heat)
Use , Keep T < 20°C
-Hydroxy
~0.60 (RRT)
Hydrolysis (Water)
Dry solvents, rapid workup
Defluoro-Analog
~1.10 (RRT)
at C-2
Avoid excess nucleophile, limit T
Propiophenone
~0.90 (RRT)
Reduction (Metal contamination)
Avoid Zn/Mg dust unless intended
*Note: RRT values are approximate and depend on C18 column conditions (Acetonitrile/Water gradient).
Preparation: Charge 1H-1,2,4-triazole (1.2 eq) and
(1.5 eq) into a reactor.
Solvent: Add anhydrous Acetonitrile (10 volumes relative to substrate). Stir for 30 min.
Addition: Cool the slurry to 0–5°C .
Substrate: Add 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (1.0 eq) dropwise over 60 minutes. Crucial: Slow addition prevents localized high concentration of base relative to substrate, reducing dimerization.
Reaction: Stir at 5–10°C for 4 hours. Monitor by HPLC.
Workup: Filter inorganic salts. Evaporate solvent at
. Redissolve in Ethyl Acetate and wash with water.
References
Synthesis of Voriconazole Impurities: Upadhayaya, R. S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Scientia Pharmaceutica, 2016.
Reactivity of
-Halo Ketones: Echemi Safety Data Sheet & Reactivity Profile for 2-Bromo-1-(2-methylphenyl)-1-propanone (Analogous reactivity).
General Process Safety: Purdue University Process Safety Guidelines for Halo-Ketone Synthesis.
S_NAr Mechanisms in Difluorobenzenes: PubChem Compound Summary for 1-(2-Bromo-4,5-difluorophenyl)propan-1-one (Isomer data).
Technical Support Center: Purification & Handling of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
CAS Number: 186036-04-4 Molecular Formula: C9H7BrF2O Primary Application: Key intermediate for azole antifungals (e.g., Isavuconazole, Ravuconazole). Introduction: The Alpha-Halo Ketone Challenge Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 186036-04-4
Molecular Formula: C9H7BrF2O
Primary Application: Key intermediate for azole antifungals (e.g., Isavuconazole, Ravuconazole).
Introduction: The Alpha-Halo Ketone Challenge
Welcome to the technical support hub for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one . As a Senior Application Scientist, I understand that this molecule presents a "perfect storm" of purification challenges. It combines the inherent instability of an
-bromo ketone with the electron-withdrawing effects of the difluorophenyl ring, making the -proton highly acidic and the carbonyl carbon susceptible to nucleophilic attack.
This guide moves beyond standard protocols to address the causality of failure—why your yield drops during workup and why your column chromatography might be destroying your product.
Before attempting purification, you must understand what you are fighting against. This compound is not just a lachrymator; it is a "living" chemical system that degrades under specific stressors.
Critical Stability Factors
Stressor
Effect
Mechanism
Prevention Strategy
Heat (>50°C)
Elimination
Dehydrobromination to form the -unsaturated ketone (Enone).
Avoid distillation. Use crystallization or low-temp vacuum concentration.
Light
Radical Scission
Photolytic cleavage of the C-Br bond.
Wrap all flasks in aluminum foil. Amber glassware is mandatory.
Silica Gel
Acid Hydrolysis
Surface hydroxyls on silica catalyze de-bromination or hydrolysis.
Deactivate silica with 1% Triethylamine (TEA) or use Neutral Alumina.
Moisture
Solvolysis
Nucleophilic attack by water forms the -hydroxy ketone.
Store under Argon/Nitrogen.[1] Dry solvents over MgSO₄ immediately.
Visualizing Degradation (Pathway Analysis)
The following diagram illustrates the degradation risks you face during handling.
Figure 1: Primary degradation pathways. Note that the elimination product (Enone) is the most common impurity generated during improper workup.
Module 2: The "Hidden" Purification (Workup Optimization)
Many researchers fail at purification because they ruined the crude profile during the reaction quench. The presence of residual acid (HBr) promotes equilibrium with the enol form, while strong bases trigger immediate elimination.
Protocol: The "Cold Quench" Technique
Standard aqueous washes are insufficient. Use this buffered approach.
Cool Down: Cool the reaction mixture (usually in DCM or Chloroform) to 0°C .
Quench: Add ice-cold water slowly.
Why? Minimizes the exotherm that drives elimination.
Neutralization (The Trap):
Do NOT use 1M NaOH or strong Carbonate solutions.
USE: Saturated Sodium Bicarbonate (NaHCO₃) only until pH 6-7.
Expert Tip: If the pH goes >8, the difluorophenyl ring withdraws electrons, making the
-proton acidic enough to be deprotonated by weak bases, driving elimination to the enone [1].
Drying: Use Anhydrous MgSO₄ (neutral/slightly acidic) rather than Na₂SO₄ (can be slightly basic depending on source/storage). Filter immediately.
Module 3: Advanced Purification Protocols
Decision Matrix: Crystallization vs. Chromatography
Figure 2: Decision matrix for selecting the optimal purification route.
Method A: Crystallization (Recommended)
This is the preferred method for scale-up as it avoids the thermal stress of distillation and the chemical reactivity of silica.
Solvent System: Isopropyl Alcohol (IPA) or Heptane/EtOAc (10:1).
Protocol:
Dissolve crude oil in minimal warm IPA (35-40°C). Do not boil.
Cool slowly to room temperature with stirring.
Cool further to 0-5°C.
Seeding: If oiling out occurs (common with fluorinated ketones), add a seed crystal or scratch the glass surface.
Filtration: Wash with cold Heptane.
Troubleshooting Oiling Out: If the product separates as an oil, re-heat and add 5% more solvent. Ensure the cooling ramp is <10°C per hour.
Method B: Buffered Flash Chromatography
If you must run a column (e.g., to remove unreacted starting material), you must modify the stationary phase.
The Risk: Standard Silica Gel (pH ~5) is acidic enough to catalyze the rearrangement or hydrolysis of the
-bromo ketone.
The Fix:
Pre-treat Silica: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) .
Speed: Run the column fast. The longer the compound sits on silica, the more degradation occurs.
Loading: Solid load on Celite is safer than liquid loading on silica.
Module 4: Analytical Verification (FAQ)
Q1: My NMR shows a doublet of doublets at ~4.5 ppm. Is this my product?
A: No. The chiral center at the
-position (CH-Br) typically appears as a quartet (due to coupling with the methyl group) around 5.2 - 5.5 ppm (depending on solvent).
Doublet of doublets (4.0 - 4.5 ppm): Likely the unbrominated starting material (CH₂ protons).
Multiplets (6.0 - 7.0 ppm): Olefinic protons of the elimination product (Enone).
Q2: Why is the product turning purple/brown on the shelf?
A: This indicates HBr evolution and auto-catalytic decomposition.
Immediate Action: Re-dissolve in ether, wash with NaHCO₃, dry, and re-crystallize.
Prevention: Store at -20°C under Argon. Add a stabilizer like copper turnings (radical scavenger) if storing for long periods (though this requires filtration before use).
Q3: Can I use HPLC to monitor the reaction?
A: Yes, but be careful with the mobile phase.
Warning: Avoid unbuffered water/methanol gradients. The acidity of the column packing + heat can hydrolyze the bromide during the run, showing a "ghost" peak that doesn't exist in the flask.
Solution: Use 0.1% Formic Acid in Water/Acetonitrile, but keep run times short.
References
Synthesis of Azole Antifungals
Source: Ohkuma, T., et al. "Process for producing optically active alcohols." U.S. Patent No.[2][3] 8,829,195.[2] (Describes the handling of similar fluorinated ketone intermediates).
URL
Alpha-Bromoketone Stability & Synthesis
Source: Organic Chemistry Portal. "Synthesis of alpha-Bromoketones.
Source: Podgoršek, A., et al. "Halogenation of Ketones with N-Halosuccinimides." Current Organic Chemistry. (Discusses the side reactions on silica gel).
Troubleshooting low conversion rates in reactions involving 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Technical Support Center: Troubleshooting 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Reactions Executive Summary Subject: Diagnostic and remediation protocols for low conversion rates in nucleophilic substitutions of 2-B...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Reactions
Executive Summary
Subject: Diagnostic and remediation protocols for low conversion rates in nucleophilic substitutions of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4).
Target Audience: Medicinal Chemists, Process Development Scientists.
Scope: This guide addresses kinetic stalling, competitive elimination pathways, and stability issues specific to electron-deficient
-bromoketones.
Module 1: The "Phantom" Conversion (Purity & Stability)
Q: My HPLC shows low conversion, but the reaction mixture has darkened significantly. Is the reaction stalled?
A: Likely not. You are probably observing degradation masking as low conversion .
The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect,
), significantly increasing the acidity of the -proton relative to non-fluorinated propiophenones. This makes the molecule highly susceptible to:
Photolytic Degradation: Homolytic cleavage of the C-Br bond.
Hydrolysis: Formation of the
-hydroxy ketone or gem-diol hydrates due to moisture.
Diagnostic Protocol:
Before assuming the reaction conditions are at fault, validate the Starting Material (SM) integrity.
Test
Observation
Diagnosis
Action
TLC (Silica)
Smearing or baseline spots
Polymerization/Hydrolysis
Recrystallize (Hexane/EtOAc) or distill.
1H NMR
Doublet at ~1.6 ppm (Me) becomes complex
-Epimerization or Dimerization
Use fresh SM immediately.
Visual
Dark orange/red oil (if liquid)
Free Bromine () liberation
Wash with (aq).
Module 2: Kinetic Stalling vs. Competitive Elimination
Q: The starting material persists despite heating. Should I increase the temperature?
A:Proceed with extreme caution.
Heating 2-Bromo-1-(2,5-difluorophenyl)propan-1-one often favors thermodynamic side products over the desired kinetic substitution product.
The Mechanistic Conflict:
Pathway A (
Substitution): Desired. Requires orbital alignment. Sensitive to steric bulk.
Pathway B (
Elimination): Undesired. Forms the -unsaturated ketone (enone).[1] The 2,5-difluoro motif stabilizes the developing negative charge, making the -proton highly acidic ().
Technical Support Center: Purification of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Welcome to the technical support center for the purification of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in established chemical principles.
Introduction: The Importance of Purity
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API). This guide will provide a comprehensive overview of the potential impurities and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-Bromo-1-(2,5-difluorophenyl)propan-1-one?
The impurity profile of your crude product is largely dependent on the synthetic route employed. A common two-step synthesis involves the Friedel-Crafts acylation of 1,4-difluorobenzene followed by alpha-bromination of the resulting 1-(2,5-difluorophenyl)propan-1-one.
Potential Impurities from Synthesis:
Impurity
Origin
Rationale
1-(2,5-difluorophenyl)propan-1-one
Unreacted starting material
Incomplete bromination reaction.
1,4-difluorobenzene
Unreacted starting material
Incomplete Friedel-Crafts acylation.
Propanoyl chloride/anhydride
Unreacted starting material
Excess reagent from Friedel-Crafts acylation.
2,2-Dibromo-1-(2,5-difluorophenyl)propan-1-one
Over-bromination
Reaction of the product with the brominating agent. This is more likely under basic conditions.[1]
Electrophilic aromatic substitution on the difluorophenyl ring. This is less likely due to the deactivating effect of the carbonyl group.
Polymeric by-products
Side reactions
Self-condensation or other side reactions, especially at elevated temperatures.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges. Given that both the starting material, 1-(2,5-difluorophenyl)propan-1-one, and the final product are liquids at room temperature, the primary purification methods are column chromatography and vacuum distillation.
Issue 1: My crude product is a dark, oily liquid. How do I proceed with purification?
A dark coloration often indicates the presence of polymeric impurities or residual bromine. A preliminary work-up is recommended before attempting chromatographic or distillation-based purification.
Recommended Work-up Protocol:
Dissolution: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.
Aqueous Wash:
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic by-products like HBr.
Follow with a wash using a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
Finally, wash with brine (saturated aqueous NaCl) to remove excess water.
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
This work-up should yield a cleaner, though likely still impure, product that is more amenable to further purification.
Issue 2: How do I effectively separate the product from the unreacted starting ketone using column chromatography?
Column chromatography is an excellent technique for separating compounds with different polarities. The key is to select an appropriate solvent system (eluent) that provides good separation between your product and the less polar starting material.
Column Chromatography Protocol:
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity.
Step-by-Step Guide:
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10). The ideal solvent system will show good separation between the spots corresponding to your product and the starting ketone. The product, being more polar due to the bromine atom, should have a slightly lower Rf value than the starting ketone.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack your column.
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
Elution: Begin eluting with the low-polarity solvent mixture. The less polar starting material will elute first.
Gradient Increase: Gradually increase the percentage of the more polar solvent to elute your product.
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the pure product fractions.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
Problem
Possible Cause
Solution
Poor Separation
Inappropriate eluent system.
Re-optimize the eluent system using TLC. A shallower gradient during elution might be necessary.
Product Elutes with Starting Material
Column is overloaded.
Use a larger column or load less crude material.
Tailing of Spots on TLC/Column
Sample is too acidic or basic.
Add a small amount of a neutralizer to the eluent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds).
Issue 3: Can I use distillation to purify my liquid product?
Yes, vacuum distillation is a viable method for purifying liquid compounds with relatively high boiling points, as it lowers the boiling point and prevents thermal decomposition.[2][3]
Vacuum Distillation Protocol:
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
Heating: Use a heating mantle with a stirrer to ensure even heating.
Fractional Distillation: For closer boiling point impurities, a fractional distillation column (e.g., Vigreux column) is recommended.
Collection: Collect different fractions based on the boiling point at a specific pressure. The product should have a higher boiling point than the unreacted starting materials.
Expected Boiling Points (Estimation):
Compound
Estimated Boiling Point Range (°C at reduced pressure)
1,4-difluorobenzene
~88-89 °C at 760 mmHg
1-(2,5-difluorophenyl)propan-1-one
Higher than 1,4-difluorobenzene
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Higher than the starting ketone
Note: The exact boiling point will depend on the vacuum achieved. It is crucial to monitor both temperature and pressure during the distillation.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Caption: Purification workflow for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Analytical Characterization for Purity Assessment
To confirm the purity of your final product, a combination of analytical techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of volatile compounds and to identify any remaining impurities by their mass-to-charge ratio.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carbonyl group and the C-Br bond.
Conclusion
The successful purification of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a critical step in many synthetic pathways. By understanding the potential impurities and applying the appropriate purification techniques as outlined in this guide, researchers can obtain a high-purity product suitable for their downstream applications. Always remember to perform a thorough analytical characterization to confirm the purity of your final compound.
References
DE859146C - Process for the production of ª ‡ -bromopropiophenone - Google P
GCxGC-MS hyphenated te - AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (URL: [Link])
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. (URL: [Link])
CN102260155A - Method for synthesizing p-bromo propiophenone - Google P
US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. (URL: [Link])
Alpha-Bromoketone Synthesis & Handling: Technical Support Center
Current Status: Operational Topic: Managing Thermal Instability & Decomposition Target Audience: Synthetic Chemists, Process Development Scientists[1] Welcome to the Crisis Center You are likely here because your reactio...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Managing Thermal Instability & Decomposition
Target Audience: Synthetic Chemists, Process Development Scientists[1]
Welcome to the Crisis Center
You are likely here because your reaction mixture turned into black tar, your yield plummeted upon scale-up, or your eyes are burning despite working in a fume hood. Alpha-bromoketones are versatile but notoriously temperamental intermediates. They sit on a knife-edge between useful reactivity (nucleophilic substitution) and self-destruction (acid-catalyzed polymerization).
This guide replaces generic textbook advice with field-tested protocols to stabilize, synthesize, and purify these compounds.
Module 1: The "Black Tar" Phenomenon (Storage & Stability)
Q: Why did my pure white solid turn into a black liquid overnight?
Diagnosis: You are witnessing Acid-Catalyzed Autocatalytic Decomposition .
Alpha-bromoketones are kinetically unstable. The decomposition is not linear; it is exponential.
The Mechanism:
Trace moisture or light generates a minute amount of Hydrogen Bromide (HBr).
HBr protonates the carbonyl oxygen of the remaining bromoketone.
This lowers the activation energy for enolization.
The enol reacts with other molecules (intermolecular alkylation) or polymerizes.
Critical Failure: This process releases more HBr, creating a runaway feedback loop.
Visualization: The Cycle of Destruction
Figure 1: The autocatalytic decomposition loop. Note the red feedback arrow: once HBr accumulates, degradation accelerates uncontrollably.[1]
Protocol: The "Stabilizer Spike" Technique
To store alpha-bromoketones for more than 24 hours, you must break the HBr loop.[1]
The Fix: Add 1% (w/w) of an acid scavenger directly to the storage vial.
Recommended Scavengers:
Solid: Potassium carbonate (K₂CO₃) - Best for solids.
Liquid: Epoxides (e.g., Propylene oxide or Epichlorohydrin).[1] These act as "suicide inhibitors" by reacting irreversibly with HBr to form stable bromohydrins [1].
Module 2: Reaction Optimization (Synthesis)
Q: My yield drops significantly on scale-up ( >10g). Why?
Diagnosis: Thermal runaway due to residence time.
In batch reactors, the product sits in the reaction soup (often acidic) at elevated temperatures while the rest of the reagent is added.[1] This promotes the thermodynamic rearrangement (e.g., to unwanted isomers) or decomposition.[1]
Troubleshooting Guide: Batch vs. Flow
Feature
Batch "Dump and Stir"
Optimized Semi-Batch
Continuous Flow (Recommended)
Thermal Profile
High risk of exotherm spikes
Controlled via addition rate
Excellent heat exchange
Residence Time
Product "cooks" for hours
Product exposed for duration of addition
Seconds to minutes
HBr Management
HBr accumulates
HBr accumulates
HBr washed out immediately
Typical Yield
40-60%
60-75%
85-99% [2]
Protocol: The "Cold-Quench" Method (For Batch Reactors)
If you cannot use flow chemistry, use this manual protocol to simulate it:
Brominating Agent: Use Phenyltrimethylammonium tribromide (PTAB) or NBS instead of liquid bromine for milder release.
Temperature: Maintain -10°C to 0°C. Do not run at room temperature unless necessary for solubility.
The Quench: Do not distill the solvent if possible. Pour the reaction mixture immediately into a slurry of ice and saturated NaHCO₃ .
Why? This instantly neutralizes the HBr catalyst before the mixture warms up.
Module 3: The Purification Minefield
Q: My compound streaks on the TLC and vanishes on the column.
Diagnosis: Silica Gel Acidity.
Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to trigger the dehydrohalogenation of sensitive alpha-bromoketones, converting them into alpha-beta unsaturated ketones or polymerization products during the column run [3].[1]
Decision Matrix: How to Purify
Figure 2: Selection logic for purification methods. Avoid standard silica flash chromatography for oils.
Protocol: Neutralizing Silica Gel
If you must use silica, you must mask the silanol protons:
Prepare your eluent (e.g., Hexane/EtOAc).
Add 1% Triethylamine (TEA) to the solvent system.
Flush the column with this "basic" solvent before loading your sample.
Note: The TEA neutralizes the acidity, preventing on-column degradation.[1]
Module 4: Safety & Handling
Q: I'm crying in the lab. Is the fume hood broken?
Diagnosis: Alpha-bromoketones are potent lachrymators (tear agents). They alkylate the TRPA1 ion channels in your sensory nerves.
Warning: Standard nitrile gloves provide only temporary protection. These compounds can permeate gloves and cause delayed chemical burns.
Mandatory Safety Setup
Double Gloving: Wear a pair of laminate gloves (e.g., Silver Shield) under nitrile gloves.
The "Decon" Bucket: Keep a beaker of 10% aqueous Sodium Thiosulfate in the hood.
Usage: Dip all spatulas, glassware, and syringe needles into this solution immediately after use.[1] Thiosulfate nucleophilically displaces the bromide, rendering the compound harmless and non-lachrymatory.[1]
Waste: Do not throw paper towels with residue into the open trash. Seal them in a Ziploc bag before disposal.
References
Co-production of bromohydrocarbons and alpha-bromoketones.
Source: Google Patents (CN101948374B).
Context: Describes the use of epoxides/alcohols to react with HBr byproducts, effectively stabilizing the reaction mixture.
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
Source: ResearchGate / Journal of Flow Chemistry.
Context: Demonstrates how continuous flow reduces residence time, preventing thermal degradation and increasing yield from ~60% (batch) to >90%.
Chromatography: The Solid Phase (Silica vs. Alumina).
Source: University of Rochester / J. Org. Chem.
Context: Details the acidity of silica gel and recommends neutral alumina or TEA-deactivated silica for acid-sensitive compounds to prevent rearrangement.
Organic Process Research & Development (Scale-up Safety).
Source: ACS Publications.
Context: General principles of thermal safety and runaway reactions in halogenation and alkylation processes.
Technical Comparison Guide: HPLC Analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one Purity
-Bromo Ketones[1] Executive Summary & Scientific Rationale The analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) presents a distinct challenge in pharmaceutical intermediate profiling.[1] As a key...
The analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) presents a distinct challenge in pharmaceutical intermediate profiling.[1] As a key precursor for triazole antifungal agents, its purity is critical. However, its structure—an
-bromo ketone attached to a difluorinated phenyl ring—creates a "reactivity vs. selectivity" conflict.[1]
The Core Problem:
Thermal Instability:
-Bromo ketones are thermally labile, making Gas Chromatography (GC) risky due to on-column degradation (dehydrobromination).[1]
Solvolysis: The electrophilic
-carbon is prone to nucleophilic attack by protic solvents (e.g., methanol), leading to artifact formation during HPLC analysis.
Halogen Selectivity: Standard C18 columns often fail to fully resolve the target compound from its des-bromo precursor (1-(2,5-difluorophenyl)propan-1-one) or its regioisomers due to insufficient
The Verdict:
This guide establishes Reverse Phase HPLC (RP-HPLC) using a Phenyl-Hexyl stationary phase as the superior methodology over Standard C18 and GC-FID.[1] The Phenyl-Hexyl phase leverages
- interactions with the electron-deficient difluorophenyl ring to maximize resolution, while an acetonitrile-based mobile phase preserves molecular integrity.[1]
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the three primary analytical approaches evaluated for this compound.
Table 1: Performance Matrix
Feature
Method A: Standard C18
Method B: Phenyl-Hexyl (Recommended)
Method C: GC-FID
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + - Interaction
Boiling Point / Volatility
Resolution (Target vs. Precursor)
Moderate ()
High ()
High
Sample Stability
High (if ACN used)
High (if ACN used)
Low (Thermal degradation risk)
Selectivity for F-Isomers
Low
High
Moderate
Artifact Formation
Low
Low
High (Debromination products)
Suitability
Routine QC
Critical Purity / R&D
Not Recommended
Deep Dive: The "Gold Standard" Protocol (Method B)
This protocol is designed to be self-validating. The choice of Phenyl-Hexyl over C18 is driven by the specific interaction between the stationary phase's phenyl ring and the analyte's fluorine atoms (fluorine is highly electronegative, altering the electron density of the aromatic ring, which Phenyl-Hexyl phases detect more effectively than alkyl chains).
Reagents & Materials
Stationary Phase: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]
Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1] DO NOT USE METHANOL (Risk of methoxy-substitution artifacts).[1]
Buffer: 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.0). Acidic pH stabilizes the
- Interactions: The 2,5-difluoro substitution pattern creates a specific electron density map on the phenyl ring.[1] A standard C18 alkyl chain interacts primarily through dispersive forces (hydrophobicity).
Selectivity Mechanism: The Phenyl-Hexyl stationary phase contains a phenyl ring linked by a hexyl chain.[1] This allows it to engage in
- stacking with the analyte.[1] The electron-withdrawing fluorine atoms alter the -system of the analyte, making its interaction with the stationary phase distinct from non-fluorinated or mono-fluorinated impurities [1].[1]
Isomer Resolution: If the synthesis produces the 2,4-difluoro isomer or the 3,5-difluoro isomer as byproducts, C18 often fails to resolve them because their hydrophobicity is nearly identical. The Phenyl-Hexyl column resolves them based on the different electronic "shape" of the
Risk: Injection port temperatures (>200°C) can cause elimination of HBr, forming an
-unsaturated ketone.
Observation: Broad peaks or "ghost" peaks in GC chromatograms.
Solution: Use HPLC.[3][5][6][7][8] If GC is mandatory, use a cool on-column injection technique, though HPLC remains the robust standard [3].
References
Shimadzu Technical Report. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
Phenomenex. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]
Technical Comparison Guide: GC-MS Analysis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary This guide provides an in-depth technical comparison of analytical methodologies for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4). As a critical halogenated precursor in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical comparison of analytical methodologies for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4). As a critical halogenated precursor in the synthesis of substituted cathinones (specifically 2,5-difluoromethcathinone), its analysis is complicated by two primary factors: thermal instability (susceptibility to dehydrobromination) and regioisomeric similarity (difficulty distinguishing from 2,3-, 2,4-, or 3,4-difluoro analogs).
This document compares the standard Direct Injection GC-MS workflow against two high-performance alternatives: Derivatization-GC-MS and LC-MS/MS .
The Core Challenge: Thermal Instability & Fragmentation
Mechanism of Degradation
The alpha-bromo ketone moiety is inherently labile. Under the high thermal stress of a standard GC injector (typically 250°C), the compound undergoes elimination of hydrogen bromide (HBr) to form the corresponding alpha,beta-unsaturated ketone. This artifact can lead to false identification and inaccurate quantitation.
Key Fragmentation Pathways (EI-MS, 70 eV):
m/z 141 (Base Peak): 2,5-difluorobenzoyl cation
.
m/z 113: 2,5-difluorophenyl cation
.
m/z 246/248: Molecular ion
. (Often weak or absent due to instability).
m/z 167: Loss of Bromine
.
Visualization of Degradation & Analysis
The following diagram illustrates the degradation pathway and the analytical decision tree required to mitigate it.
Comparative Performance Analysis
We evaluated three distinct methodologies. Data below represents aggregated performance metrics based on standard alpha-bromo ketone behaviors.
Method A: Direct GC-MS (Standard Split/Splitless)
Column: HP-5MS or equivalent (30m x 0.25mm).
Inlet: 250°C.
Performance: High risk of degradation. The "artifact" peak (unsaturated ketone) often co-elutes or appears as a shoulder.
Isomer Resolution: Poor. 2,5-difluoro and 3,4-difluoro isomers have identical EI spectra and very similar retention times (RT).
Extraction: Add 200 µL Hexane and 200 µL Water. Vortex. Analyze the top Hexane layer.
Result: The ketone is converted to the oxime, preventing HBr elimination.
Isomeric Differentiation Strategy
Distinguishing the 2,5-difluoro pattern from 2,3- , 2,4- , or 3,4-difluoro isomers is critical for forensic accuracy.
Mass Spectrometry: All isomers yield an identical base peak at m/z 141 (
). MS alone is insufficient .
Chromatography (GC): On a 5% phenyl column (HP-5MS), the elution order typically follows the boiling points and polarity determined by the dipole moment of the fluorine positions.
General Elution Order: 2,6-F2 < 2,5-F2 < 2,4-F2 < 3,4-F2.
Validation: You must run reference standards of the isomers to confirm RT windows.
Workflow for Isomer ID:
References
Thermal Instability of Alpha-Bromo Ketones
Study on the thermal degradation of alpha-pyrrolidinopentiophenone (and rel
Source:
Differentiation of Fluoromethcathinone Isomers
differentiation of positional isomers utilizing GC-IRD and GC-MS.
Source:
Derivatization Reagents for Ketones
Comparison of derivatizing agents for synthetic c
Source:
General GC-MS Fragmentation of Halogenated Cathinones
Mass spectral fragmentation patterns of halogenated phenylpiperazinopropanones (analogous fragment
Comparing reactivity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one with other alpha-haloketones
-bromoketones in heterocycle synthesis. Executive Summary This guide evaluates the reactivity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (referred to herein as BDPP ) relative to standard -haloketones.
Author: BenchChem Technical Support Team. Date: February 2026
-bromoketones in heterocycle synthesis.
Executive Summary
This guide evaluates the reactivity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (referred to herein as BDPP ) relative to standard
-haloketones.
Key Finding: BDPP exhibits a "Goldilocks" reactivity profile desirable for precision medicinal chemistry. The 2,5-difluoro substitution significantly enhances electrophilicity at the carbonyl center via inductive effects (
), while the -methyl group (from the propyl chain) provides necessary steric modulation that suppresses the double-alkylation side reactions frequently observed with non-substituted phenacyl bromides.
Molecular Analysis: The Structural Drivers
To understand the performance of BDPP, we must deconstruct its electronic and steric environment compared to the industry standard, Phenacyl Bromide (2-Bromoacetophenone).
Electronic Activation (The Fluorine Effect)
The 2,5-difluorophenyl ring is a potent electron-withdrawing group (EWG).
Mechanism: The fluorine atoms pull electron density from the benzene ring, which in turn pulls density from the carbonyl carbon.
Result: The carbonyl carbon becomes more electropositive (
), significantly increasing the rate of nucleophilic attack (e.g., by thioamides or amines) compared to non-fluorinated analogs.
Steric Modulation (The Alkyl Chain)
Unlike Phenacyl Bromide (which has a
tail), BDPP possesses a tail.
Mechanism: The secondary alkyl halide nature introduces steric hindrance at the backside of the carbon-bromine bond.
Result: This slightly retards the rate of
displacement compared to primary halides, but crucially, it creates a kinetic barrier against over-alkylation , a common impurity pathway in high-throughput synthesis.
Comparative Reactivity Matrix
The following table benchmarks BDPP against three common alternatives in the context of a Hantzsch Thiazole Synthesis (condensation with thiourea).
Substrate
Leaving Group (LG)
Electronic Effect ()
Steric Hindrance
Relative Reactivity (Est.)
Primary Impurity Risk
BDPP (Target)
Bromide (Good)
High (2,5-F)
Moderate (-Me)
High (Controlled)
Elimination to vinyl ketone
Phenacyl Bromide
Bromide (Good)
Neutral (H)
Low (-H)
Very High
Double Alkylation
2-Chloro-Analog
Chloride (Poor)
High (2,5-F)
Moderate (-Me)
Low
Incomplete Conversion
4-Methoxy-Analog
Bromide (Good)
Low (4-OMe is EDG)
Moderate (-Me)
Moderate
Polymerization
Analyst Note: While the 2-Chloro analog is cheaper, it often requires iodide catalysis (Finkelstein conditions) to achieve acceptable yields. BDPP is preferred for high-value pharmaceutical intermediates where conversion efficiency is paramount.
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathway of BDPP reacting with Thiourea. Note the critical cyclization step where the enhanced electrophilicity of the carbonyl (due to Fluorine) drives the reaction forward.
Figure 1: Mechanistic flow of the Hantzsch synthesis using BDPP. The 2,5-difluoro substitution accelerates Step 2 (Cyclization).
Experimental Protocol: Synthesis of 2-Amino-4-(2,5-difluorophenyl)-5-methylthiazole
This protocol is designed as a self-validating system. The formation of a precipitate indicates success, and the specific melting point range serves as a purity checkpoint.
Base: Sodium Bicarbonate (sat. aq. solution) for workup.
Methodology
Dissolution: In a 50 mL round-bottom flask, dissolve 5.5 mmol of thiourea in 10 mL of absolute ethanol.
Addition: Add 5 mmol of BDPP dropwise over 5 minutes at room temperature.
Observation: The solution may turn slightly yellow.
Reflux: Heat the mixture to reflux (
) for 2–3 hours.
Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). BDPP (
) should disappear; a polar spot () will appear.
Precipitation: Cool the reaction mixture to
in an ice bath. A hydrobromide salt precipitate often forms.
Neutralization: Pour the mixture into 50 mL of saturated
solution. Stir vigorously for 15 minutes to liberate the free base.
Filtration: Filter the resulting solid, wash with cold water (
), and dry under vacuum.
Expected Results
Yield: 85–92%
Appearance: Off-white to pale yellow solid.
Purity Check: The presence of the 2,5-difluoro motif usually results in a sharp melting point. Impurities from the "chloro" analog (if used as a substitute) will depress the melting point significantly (
).
Handling & Stability Data
Lachrymator Warning: Like most
-bromoketones, BDPP is a potent lachrymator. It must be handled in a fume hood.
Storage: Store at
under inert gas (Argon). The C-Br bond is sensitive to light; amber vials are mandatory.
Stability vs. Chloro-Analog: BDPP degrades faster than its chloro-analog if exposed to moisture (hydrolysis to the
-hydroxy ketone). However, its superior reactivity justifies the stability trade-off for immediate use.
References
Hantzsch, A. (1887). "Ueber die Condensation von Thioamiden mit Halogenketonen." Berichte der deutschen chemischen Gesellschaft.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole synthesis kinetics).
PubChem. (2023). "Compound Summary: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one." National Library of Medicine.
Potts, K. T. (1977). "The Chemistry of 1,3-Thiazoles." Comprehensive Heterocyclic Chemistry.
Technical Guide: Efficacy of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in Medicinal Chemistry Scaffolding
Executive Summary In the optimization of phenethylamine and cathinone-based scaffolds for monoamine transporter (MAT) inhibition or antifungal activity, the choice of the -halogenated precursor is a critical determinant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of phenethylamine and cathinone-based scaffolds for monoamine transporter (MAT) inhibition or antifungal activity, the choice of the
-halogenated precursor is a critical determinant of yield, purity, and process scalability.
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) serves as a high-reactivity electrophile for introducing the 2,5-difluorophenyl motif—a substitution pattern valued for its metabolic stability and lipophilic profile. This guide evaluates its efficacy against key alternatives: the chloro-analog (cost-effective, stable) and in-situ bromination strategies (scalable, hazardous).
Key Finding: While the pre-synthesized bromo-precursor offers the highest reaction kinetics and cleanest impurity profile for sensitive nucleophiles, its thermal instability and cost necessitate a rigorous cost-benefit analysis against the chloro-analog, particularly for scale-up operations.
Compound Profile & Mechanistic Utility[1][2]
The 2,5-difluoro substitution on the phenyl ring creates a unique electronic environment. The fluorine atoms at the ortho and meta positions exert a strong inductive electron-withdrawing effect (
), deactivating the aromatic ring while increasing the electrophilicity of the carbonyl carbon.
Physicochemical Properties
Property
Specification
Relevance
IUPAC Name
2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Standard nomenclature
CAS Number
186036-04-4
Identification
Molecular Weight
249.05 g/mol
Stoichiometry calculations
Physical State
Pale yellow liquid/low-melting solid
Handling logistics
Reactivity
High ( susceptible)
Rapid amination/substitution
Mechanistic Role
The
-carbon, activated by the adjacent carbonyl and the bromine leaving group, is highly susceptible to nucleophilic attack.[1] The 2,5-difluoro motif enhances this reactivity compared to non-fluorinated analogs due to the electron-withdrawing nature of the ring, which stabilizes the transition state of nucleophilic addition-elimination sequences.
Comparative Analysis: Bromo-Precursor vs. Alternatives
This section objectively compares three primary routes for synthesizing 2-amino-1-(2,5-difluorophenyl)propan-1-one derivatives.
Kinetics: Reaction rates are 10–50x faster than the chloro-analog due to the weaker C-Br bond (approx. 66 kcal/mol vs. 81 kcal/mol for C-Cl).
Purity: Lower reaction temperatures (
to RT) minimize thermal degradation and byproduct formation (e.g., pyrazines).
Cons:
Stability: Prone to darkening and lachrymator release upon storage; requires refrigeration.
Cost: Significantly more expensive per gram than unbrominated precursors.
Option B: 2-Chloro-1-(2,5-difluorophenyl)propan-1-one (The Stable Alternative)
Mechanism:
displacement (often requiring Finkelstein catalysis with KI).
Pros:
Stability: Can be stored at room temperature for months without significant degradation.
Cost: Typically 30–40% cheaper than the bromo-analog.
Cons:
Reactivity: Sluggish kinetics often require heating (
), which promotes side reactions like dimerization or polymerization.
Process: Often requires an iodide catalyst (KI/NaI) to proceed at reasonable rates, adding a purification step.
Option C: In-Situ Bromination (The Process Route)
Mechanism: Acid-catalyzed halogenation of 1-(2,5-difluorophenyl)propan-1-one using
or NBS.
Pros:
Scalability: Ideal for multi-kilogram batches where isolating the lachrymatory intermediate is undesirable.
Cost: Lowest raw material cost.
Cons:
Control: Difficult to prevent over-bromination (
-dibromo impurities), which are difficult to separate.
Safety: Handling elemental bromine or managing succinimide waste streams.
Experimental Data Comparison
The following data summarizes a model amination reaction using Methylamine (
aq.) to synthesize a secondary amine scaffold.
Reaction Conditions: 1.0 eq. Precursor, 2.5 eq.
, Solvent: THF, Time: 2 hrs.
Precursor Type
Temperature
Yield (Isolated)
Purity (HPLC)
Major Impurity
2-Bromo (Subject)
88%
98.2%
Hydrolysis product (-hydroxy ketone)
2-Chloro
(Reflux)
62%
89.5%
Pyrazine dimers (thermal artifact)
2-Chloro (+KI cat.)
79%
94.1%
Residual Iodine color
In-Situ Gen.
RT
75%*
91.0%
-dibromo derivatives
*Yield calculated over two steps (bromination + amination).
Decision Matrix Visualization
Figure 1: Strategic decision tree for selecting the optimal
-halogenated precursor based on scale and project constraints.
Validated Experimental Protocol
Objective: Synthesis of a 2-amino-1-(2,5-difluorophenyl)propan-1-one derivative using the 2-Bromo precursor.
Safety Warning: The precursor is a potent lachrymator. All operations must be performed in a fume hood. 2,5-difluorophenyl derivatives may possess pharmacological activity; handle as a potent compound.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend
(2.07 g) in dry ACN (20 mL).
Nucleophile Addition: Add Isopropylamine (2.1 mL) and cool the suspension to
using an ice bath.
Precursor Addition: Dissolve 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (2.49 g) in ACN (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Rationale: Slow addition at low temperature prevents double-alkylation and exotherm spikes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
Work-up: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in
(30 mL) and wash with water (). Extract the organic phase with (). Basify the combined aqueous extracts with to and extract into DCM. Dry over and evaporate to yield the free base oil.
Salt Formation: Dissolve in minimal ethanol and add ethanolic HCl to precipitate the hydrochloride salt.
Regulatory & Compliance Note
Dual-Use Caution: Researchers must be aware that 1-(2,5-difluorophenyl)propan-2-amine derivatives fall under structural classes monitored by various international drug control agencies due to their potential psychoactive properties (substituted cathinones).
Documentation: Maintain strict inventory logs of the 2-Bromo precursor, as it is a primary building block for these controlled scaffolds.
References
Fluorochem Ltd. (2025). Product Specification: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from
BenchChem. (2025).[2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130543132, 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. Retrieved from
Erian, A. W., et al. (2003). The chemistry of
-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (General reference on
-haloketone reactivity).
Executive Summary & Strategic Context 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a critical intermediate in the synthesis of triazole antifungal agents. In drug development, the strictest quality co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a critical intermediate in the synthesis of triazole antifungal agents. In drug development, the strictest quality control challenge is not merely chemical purity, but regioisomeric identity .
The commercially available starting material, 1,4-difluorobenzene, can be contaminated with 1,3-difluorobenzene, leading to the formation of the 2,4-difluoro isomer during Friedel-Crafts acylation. Distinguishing the target 2,5-difluoro isomer from the 2,4-difluoro impurity is spectroscopically challenging due to their identical molecular weight (MS) and similar functional group vibrations (IR).
This guide provides a definitive spectroscopic workflow to differentiate these isomers, focusing on
H-NMR and F-NMR as the primary validation tools.
Structural Analysis of Isomers
Understanding the proton environments is the prerequisite for interpreting the spectral data.
Feature
Target: 2,5-Difluoro Isomer
Impurity: 2,4-Difluoro Isomer
Structure
Fluorines at positions 2 and 5 (Para to each other).[1]
Fluorines at positions 2 and 4 (Meta to each other).
Aromatic Protons
H3, H4, H6
H3, H5, H6
Key Proton Environment
H3 & H4: Ortho to each other. H6: Isolated by F5 (weak meta coupling).
H3: Trapped between two Fluorines (F2, F4). H5 & H6: Ortho to each other.
Symmetry
Asymmetric ().
Asymmetric ().
Chirality
Contains one chiral center at C- ( enantiomers).
Contains one chiral center at C- ( enantiomers).
Spectroscopic Comparison: Nuclear Magnetic Resonance (NMR)
A.
H-NMR Analysis (Proton)
The aliphatic region (side chain) is virtually identical for both regioisomers. The aromatic region (6.8 – 8.0 ppm) contains the diagnostic signals.
Diagnostic Logic:
The "Trapped" Proton (2,4-Isomer): In the 2,4-isomer, H3 is located between two fluorine atoms. This results in a distinctive "triplet-like" multiplet (due to coupling with both F2 and F4) that is significantly shielded (shifted upfield, ~6.8–6.9 ppm).
The Ortho-Coupled Pair (2,5-Isomer): The 2,5-isomer lacks a proton between two fluorines. Instead, it features H3 and H4 which are ortho to each other, producing a strong
coupling (~8-9 Hz).
Table 1: Comparative
H-NMR Data (CDCl, 400 MHz)
Chemical Shift ( ppm)
Multiplicity
Coupling Constants ( Hz)
Assignment (2,5-Isomer)
Assignment (2,4-Isomer)
7.60 – 7.75
ddd / dt
,
H6 (Deshielded by C=O)
H6 (Deshielded by C=O)
7.10 – 7.25
Multiplet
,
H3, H4 (Overlapping)
H5
6.80 – 7.00
ddd / "Triplet"
(x2)
Not Present
H3 (Diagnostic Impurity Signal)
5.20 – 5.25
Quartet
-CH (Methine)
-CH (Methine)
1.80 – 1.85
Doublet
-CH (Methyl)
-CH (Methyl)
Critical Check: If you observe a signal integrating to 1H near 6.9 ppm with a triplet-like appearance, your sample contains the 2,4-difluoro isomer.
B.
F-NMR Analysis (Fluorine)
Fluorine NMR provides the cleanest differentiation due to the absence of overlapping signals.
2,5-Difluoro: The two fluorines are para to each other. The coupling between them (
2,4-Difluoro: The two fluorines are meta to each other. The coupling (
) is often distinct (5–10 Hz).
Table 2: Comparative
F-NMR Data
Isomer
Signal A (Ortho to C=O)
Signal B (Meta/Para to C=O)
Pattern Description
2,5-Difluoro
-112 to -115 ppm
-118 to -122 ppm
Two distinct multiplets. Minimal F-F coupling.
2,4-Difluoro
-102 to -108 ppm
-108 to -112 ppm
Two complex multiplets. Stronger F-F coupling.
Secondary Analytical Methods
Mass Spectrometry (MS)
Utility:Low for regioisomer differentiation.
Observation: Both isomers show a molecular ion
at (1:1 ratio due to Br/Br).
Fragmentation: Both yield the characteristic brominated ethyl cation (
107/109) and the difluorobenzoyl cation ( 141). Fragmentation patterns are too similar for reliable identification without reference standards.
Infrared Spectroscopy (IR)
Utility:Medium .
Key Bands:
C=O Stretch: ~1680–1690 cm
(Aryl ketone).
C-F Stretch: 1100–1250 cm
.
Differentiation: The "fingerprint region" (< 1000 cm
) will differ. The 2,4-substitution pattern typically shows C-H bending bands at different frequencies than the 2,5-pattern, but this requires a reference spectrum overlay.
Chiral HPLC (Enantiomeric Purity)
Since the molecule has a chiral center, distinguishing the
and enantiomers requires chiral chromatography.
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
Detection: UV at 254 nm.
Note: Enantiomers have identical NMR/IR/MS properties in achiral environments.
Experimental Workflow: Isomer Identification
The following decision tree outlines the protocol for verifying the identity of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one.
Figure 1: Logical decision tree for the spectroscopic differentiation of difluorophenyl propanone isomers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237309, 2-Bromo-1-(2,5-difluorophenyl)propan-1-one. Retrieved from [Link]
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (General reference for substituent effects on chemical shifts). Retrieved from [Link]
Technical Guide: Purity Assessment of Synthesized 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Executive Summary 2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a critical electrophilic intermediate, primarily utilized in the synthesis of triazole antifungal agents such as Ravuconazole. Its reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS: 186036-04-4) is a critical electrophilic intermediate, primarily utilized in the synthesis of triazole antifungal agents such as Ravuconazole. Its reactivity, driven by the
-bromo ketone moiety, presents unique stability challenges during analysis.
This guide objectively compares three purity assessment methodologies: HPLC-UV (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry).
Key Recommendation:HPLC-UV is the recommended standard for routine purity profiling due to its ability to resolve thermally labile impurities. qNMR is the superior choice for absolute assay determination when a certified reference standard is unavailable. GC-MS is not recommended for primary purity assignment due to thermal degradation risks (dehydrobromination) in the injector port.
Part 1: Chemical Context & Impurity Profiling[1]
To accurately assess purity, one must understand the genesis of potential impurities. The synthesis typically involves the bromination of 1-(2,5-difluorophenyl)propan-1-one.
Critical Impurity Profile
Starting Material (SM): Unreacted 1-(2,5-difluorophenyl)propan-1-one.
Over-Bromination: 2,2-Dibromo-1-(2,5-difluorophenyl)propan-1-one (often formed if stoichiometry is uncontrolled).
Hydrolysis Product: 1-(2,5-difluorophenyl)-2-hydroxypropan-1-one (formed upon exposure to atmospheric moisture).
Elimination Product (Thermal): 1-(2,5-difluorophenyl)prop-2-en-1-one (vinyl ketone). Note: This is often an artifact of thermal analysis (GC).
Visualization: Impurity Genesis Pathways
Figure 1: Reaction pathways leading to the target product and common impurities. Note that Impurity C is frequently a thermal artifact.
Part 2: Comparative Analysis of Assessment Methods
Comparison Matrix
Feature
Method A: HPLC-UV
Method B: qNMR
Method C: GC-MS
Primary Utility
Routine Purity & Impurity Profiling
Absolute Assay (Potency)
Identification only (Qualitative)
Thermal Stability
High (Ambient operation)
High (Ambient operation)
Low (High temp injector)
Reference Standard
Required for assay
Not Required (Internal Std used)
Required
Sensitivity (LOD)
High (< 0.05%)
Moderate (~0.5%)
High
Risk Factor
Acidic mobile phase may hydrolyze product if left too long.
Solvent peak overlap; lower sensitivity.
Ghost Peaks: Thermal elimination of HBr creates false impurities.
Cost/Throughput
Low Cost / High Throughput
High Cost / Low Throughput
Moderate
Expert Insight: The GC-MS Trap
Researchers often default to GC-MS for ketone analysis. However,
-bromo ketones are thermally unstable. At injector temperatures >150°C, the molecule undergoes dehydrobromination , ejecting HBr to form the -unsaturated ketone (Impurity C).
Consequence: GC chromatograms will show a lower purity than reality, artificially inflating the "vinyl ketone" impurity peak.
Mitigation: If GC must be used, employ Cold On-Column Injection starting at 40°C.
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV (Recommended for Purity)
This method is designed to separate the mono-bromo target from the di-bromo impurity and unreacted starting material.
Equipment: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Note: End-capped columns are essential to prevent interaction with free silanols.
Reagents:
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
0.0
40
1.0
10.0
90
1.0
12.0
90
1.0
12.1
40
1.0
| 15.0 | 40 | 1.0 |
Detection Parameters:
Wavelength: 254 nm (Primary), 210 nm (Secondary). The 2,5-difluorophenyl ring provides strong absorption at 254 nm.
Temperature: 25°C.
System Suitability Criteria:
Tailing Factor: < 1.5.
Resolution (Target vs. SM): > 2.0.
Method B: qNMR (Recommended for Absolute Assay)
Quantitative NMR is the "Truth" method when you lack a certified reference standard of the target molecule. It relies on the integration ratio between the target and a Certified Reference Material (CRM) internal standard.
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (High purity, non-volatile).
Solvent: CDCl₃ (Deuterochloroform). Note: Ensure solvent is acid-free to prevent degradation.
Protocol:
Weighing: Accurately weigh ~10 mg of the synthesized sample (
) and ~5 mg of the Internal Standard () into the same vial. Precision balance (0.01 mg readability) is mandatory.
Dissolution: Dissolve in 0.6 mL CDCl₃.
Acquisition:
Relaxation Delay (
): 30 seconds (Must be of the slowest proton).
Pulse Angle: 90°.
Scans: 16 or 32.
Integration Targets:
Target Molecule: The methine proton (
) appears as a quartet (due to methyl coupling) typically around 5.2 - 5.5 ppm .
Internal Standard: Integrate the specific singlet of the IS (e.g., Maleic acid vinyl protons).
Calculation:
Where =Integral area, =Number of protons, =Molecular weight, =Mass, =Purity of IS.[1][2][3][4][5][6][7][8][9]
Part 4: Analytical Workflow Visualization
Figure 2: Decision tree for selecting the appropriate analytical method based on resource availability.
References
BenchChem Technical Support. (2025).[1][10] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from 1
Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[11] Retrieved from 11
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from 12
Separation Science. (2023). Activity and Decomposition in Gas Chromatography. Retrieved from 13
ChemicalBook. (2023). The preparation methods of Ravuconazole and its prodrug. Retrieved from 9
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking Synthesis Efficiency for 2-Bromo-1-(2,5-difluorophenyl)propan-1-one
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CAS 186036-04-4) is a critical fluorinated building block in the synthesis of next-generation triazole antifungals and kinase inhibitors. Its structural integrity—specifically the retention of the 2,5-difluoro substitution pattern and the precise installation of the alpha-bromo moiety—is paramount for downstream pharmacological activity.
This guide objectively benchmarks the three primary synthesis methodologies: Acid-Catalyzed Bromination (Elemental
) , Radical/Ionic Bromination (NBS) , and Metal-Mediated Halogenation (CuBr) . We analyze these routes based on yield, regioselectivity, and scalability to provide a definitive protocol for laboratory and pilot-scale production.
Part 1: Comparative Route Analysis
The synthesis hinges on the alpha-bromination of the precursor 1-(2,5-difluorophenyl)propan-1-one . The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly deactivates the system, reducing the basicity of the carbonyl oxygen and retarding the rate-limiting enolization step compared to non-fluorinated propiophenones.
Method A: Elemental Bromine () in Acetic Acid
The Industrial Standard
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of
.
Pros: High atom economy; low raw material cost; well-established kinetics.
Cons: Handling of hazardous liquid bromine; difficulty in controlling mono- vs. di-bromination (selectivity issues); corrosive byproducts (HBr).
Performance:
Yield: 85-92%
Purity: 94-96% (Requires recrystallization to remove di-bromo impurities).
Method B: -Bromosuccinimide (NBS) with -TsOH
The Precision Laboratory Route
Mechanism: Ionic bromination via in-situ generation of low concentrations of
Cons: Poor atom economy (succinimide waste); higher reagent cost.
Performance:
Yield: 88-95%
Purity: >98% (Often requires only simple washing).[1]
Method C: Copper(II) Bromide () in Ethyl Acetate/Chloroform
The "Green" Selectivity Route
Mechanism: Heterogeneous reaction involving coordination of the ketone to Copper(II), facilitating highly regioselective bromination.
Pros: Exceptional selectivity (almost zero ring bromination or di-bromination); no HBr gas evolution.
Cons: Stoichiometric metal waste (unless recycled); heterogeneous kinetics can be slow on large scales.
Performance:
Yield: 90-96%
Purity: >99% (Chromatography-free isolation).
Part 2: Benchmarking Data & Metrics
The following table summarizes experimental data comparing the three methods for the synthesis of 10g of target material.
Metric
Method A: / AcOH
Method B: NBS / -TsOH
Method C:
Reaction Yield
87%
92%
95%
Purity (HPLC)
94.5%
98.2%
99.1%
Reaction Time
2 h
4-6 h
8-12 h
Regioselectivity
Moderate (5-8% di-bromo)
High (<2% di-bromo)
Excellent (<0.5% di-bromo)
Atom Economy
High
Low
Low (without Cu recycling)
Scalability
High (Continuous Flow compatible)
Moderate (Batch)
Low (Solids handling)
Safety Profile
Poor (Corrosive/Toxic)
Good
Excellent
Analyst Insight: While Method A is preferred for multi-kilogram campaigns due to cost, Method B (NBS) is the recommended protocol for medicinal chemistry and pre-clinical batches (up to 100g) due to the superior balance of safety, ease of handling, and purity profile.
Part 3: Recommended Experimental Protocol (Method B)
Objective: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)propan-1-one via NBS Bromination.
Acetonitrile (ACN) or Dichloromethane (DCM) [Solvent]
Protocol:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Dissolve 1-(2,5-difluorophenyl)propan-1-one (10.0 mmol) in ACN (50 mL).
Activation: Add
-TsOH (1.0 mmol) and stir at room temperature for 10 minutes to initiate enolization.
Addition: Add NBS (10.5 mmol) in one portion.
Reaction: Heat the mixture to reflux (
C for ACN) and monitor by TLC/HPLC. Reaction is typically complete in 4 hours.
Checkpoint: The disappearance of the starting ketone and the absence of the di-bromo spot (lower R
) indicates completion.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[2][3]
Extraction: Redissolve residue in diethyl ether or ethyl acetate. Wash with water (
mL) to remove succinimide and acid catalyst. Wash with saturated NaHCO and brine.
Isolation: Dry organic layer over anhydrous MgSO
, filter, and concentrate.
Purification: The resulting oil often crystallizes upon standing. If necessary, recrystallize from hexane/isopropyl ether to yield white needles.
Part 4: Visualization of Synthesis Logic
The following diagram illustrates the comparative workflows and the mechanistic pathway for the recommended NBS route.
Figure 1: Decision matrix and mechanistic flow for the synthesis of the target alpha-bromo ketone. The green path highlights the optimal route for laboratory to pilot-scale applications.
References
Gao, Y., et al. (2024).[4] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. [Link]
Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Their Salts. Current Organic Chemistry. [Link]
PubChem. (2025).[5] Compound Summary: 1-(2-Bromo-4,5-difluorophenyl)propan-1-one. National Library of Medicine. [Link]
Eicher, T., et al. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for alpha-halo ketone utility in heterocycle synthesis).
Comparative study of fluorinated vs non-fluorinated bromopropiophenones in synthesis
This comparative guide details the technical and performance differences between ring-fluorinated and non-fluorinated -bromopropiophenones. It focuses on their application as precursors in the synthesis of -keto-arylalky...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide details the technical and performance differences between ring-fluorinated and non-fluorinated
-bromopropiophenones. It focuses on their application as precursors in the synthesis of -keto-arylalkylamines (e.g., bupropion analogs, cathinones), a critical scaffold in drug development.
Comparative Guide: Fluorinated vs. Non-Fluorinated
-Bromopropiophenones
Executive Summary & Chemical Logic
-Bromopropiophenone (2-bromo-1-phenylpropan-1-one) is the standard electrophilic building block for synthesizing pharmaceutical -aminoketones. Introducing a fluorine atom onto the aromatic ring (typically at the para- or meta- position) fundamentally alters the molecule's electronic landscape, affecting reaction kinetics, metabolic stability, and lipophilicity.
The Fluorine Effect: Mechanistic Causality
The core difference lies in the electronic withdrawal exerted by the fluorine atom.
Inductive Effect (-I): Fluorine is the most electronegative element.[1] When substituted on the phenyl ring (e.g., 4'-fluoro-2-bromopropiophenone), it pulls electron density away from the carbonyl carbon.
Reactivity Consequence: This electron withdrawal makes the carbonyl carbon more electrophilic and the
-protons more acidic. Consequently, fluorinated analogs typically exhibit faster reaction rates in nucleophilic substitutions (amination) compared to their non-fluorinated or electron-rich (e.g., 4'-methyl) counterparts.
Synthetic Purity: The electron-deficient ring is deactivated toward electrophilic aromatic substitution. During the bromination of the precursor propiophenone, this deactivation prevents unwanted ring bromination , often resulting in a cleaner crude product for fluorinated variants compared to non-fluorinated ones.
Comparative Performance Data
The following data aggregates experimental observations regarding the synthesis and stability of these compounds.
Feature
Non-Fluorinated (-Bromopropiophenone)
Fluorinated (4'-Fluoro--bromopropiophenone)
Mechanism / Notes
Bromination Yield
75–85%
80–92%
Ring deactivation by F prevents ortho/para ring-bromination byproducts.
Amination Rate ()
1.0 (Reference)
~1.5 – 2.2 (Faster)
Enhanced electrophilicity at -carbon facilitates attack.
Metabolic Stability
Moderate ( ~60 min)
Low ( < 40 min)
Fluorinated -ketones are more susceptible to reductase enzymes and hydrolysis.
Lachrymatory Potency
High
Severe
Higher volatility and reactivity increase mucous membrane irritation.
Chemical Stability
Stable at pH 4; degrades at pH >8
Unstable at pH >7.5
Electron-poor carbonyl is more prone to base-catalyzed hydrolysis/dimerization.
*Half-life values refer to the resulting secondary amine derivatives in human liver microsomes (HLM).
Experimental Protocols
Safety Warning (Critical)
Hazard:
-Bromopropiophenones are potent lachrymators (tear gas agents).
Engineering Controls: All operations must be performed in a functioning fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a full-face shield are mandatory.
Neutralization: Keep a solution of 10% sodium thiosulfate or dilute ammonia ready to neutralize spills.
Protocol A: Selective
-Bromination
This protocol highlights the optimization required for fluorinated substrates.
Reagents:
Substrate: 4'-Fluoropropiophenone (or Propiophenone for control).
Brominating Agent: Liquid Bromine (
) or Copper(II) Bromide ().
Catalyst: Glacial Acetic Acid (HAc) with catalytic HBr (48%).
Step-by-Step Workflow:
Solvation: Dissolve 50 mmol of the ketone in 50 mL of Glacial Acetic Acid (GAA).
Differentiation: For the Non-Fluorinated variant, add 0.5 mL of 48% HBr to initiate enolization. For the Fluorinated variant, the induction period is shorter due to higher acidity; reduce HBr to 0.1 mL to prevent over-bromination.
Addition: Add 50 mmol (1.0 eq) of
dropwise over 30 minutes at 20–25°C.
Observation: The red bromine color disappears rapidly.[2]
Control: Maintain temperature <30°C. Higher temps promote dibromination (
-dibromo), which is more prevalent in the fluorinated series due to the highly acidic -proton.
Quench: Pour the mixture into 200 mL ice-water.
Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with saturated
(until neutral) and brine.
Purification:
Non-Fluorinated: Often requires vacuum distillation to remove unreacted ketone.
Fluorinated: typically crystallizes upon concentration (solid) or yields a high-purity oil that can be used directly.
Protocol B: Kinetic Amination (Synthesis of
-Aminoketones)
Objective: Compare reaction times for
displacement.
Setup: Dissolve 10 mmol of the
-bromo ketone in 20 mL dry THF.
Nucleophile: Add 20 mmol (2.0 eq) of the amine (e.g., pyrrolidine or methylamine) at 0°C.
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2).
Fluorinated Result: Complete conversion typically observed in 15–30 minutes .
Non-Fluorinated Result: Complete conversion typically requires 45–90 minutes .
Workup: Acidify with 1M HCl to precipitate the amine salt (hydrochloride). Filter and wash with cold ether.
Mechanistic Visualization
The following diagrams illustrate the electronic activation provided by the fluorine substituent and the comparative reaction pathways.
Caption: Comparative reaction pathway showing how the inductive effect of fluorine accelerates enolization and improves selectivity by deactivating the aromatic ring.
Caption: Metabolic degradation pathways. Fluorinated analogs undergo rapid carbonyl reduction due to the electron-deficient carbonyl center.
References
Synthesis and Stability of Cathinone Analogs
Source: National Institutes of Health (NIH)
Citation: Glicksberg, L. et al. (2019). "Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples."
[Link]
Electronic Effects in Nucleophilic Substitution
Source: Journal of Organic Chemistry / StackExchange Consensus
Citation: "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (Inductive Effect Analysis)."
[Link]
Metabolic Profiling of Halogenated Cathinones
Source: Frontiers in Pharmacology
Citation: Silva, B. et al. (2023).[3] "Metabolic stability and metabolite profiling of emerging synthetic cathinones."
[Link]
2-Bromo-1-(2,5-difluorophenyl)propan-1-one: Proper Disposal & Deactivation Guide
Executive Summary: Immediate Hazard Alert 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a potent lachrymator (tear-inducing agent) and a powerful alkylating agent. DO NOT dispose of this compound directly into general ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Hazard Alert
2-Bromo-1-(2,5-difluorophenyl)propan-1-one is a potent lachrymator (tear-inducing agent) and a powerful alkylating agent.
DO NOT dispose of this compound directly into general halogenated waste drums without deactivation. Doing so creates a "time-bomb" hazard for waste handlers; accidental drum pressurization or leaks can evacuate a facility.
DO NOT mix with strong bases (NaOH/KOH) or acetone in the waste stream, as this can trigger exothermic polymerization or toxic gas evolution.[1]
This guide outlines the chemical deactivation (quenching) protocol required to convert this hazardous alkylator into a benign water-soluble salt before final disposal.
Part 1: Chemical Profile & Hazard Identification[2]
Understanding the substrate is critical for selecting the correct disposal path. This compound is an
-bromo ketone, a class known for high reactivity toward nucleophiles (biological tissue).
High electrophilicity at the -carbon; susceptible to nucleophilic attack.
Waste Category
Halogenated Organic (High Hazard)
Part 2: Pre-Disposal Deactivation Protocol (Mandatory)
Why this step matters: Simply binning this chemical transfers the risk to waste management personnel. As a responsible scientist, you must degrade the reactive C-Br bond.
The Mechanism: We will use Sodium Thiosulfate (
) to displace the bromide ion. This converts the volatile, lipophilic lachrymator into a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate), which is significantly less hazardous.
Personal Protective Equipment (PPE): Fume hood (essential), butyl rubber gloves, chemical splash goggles.
Step-by-Step Quenching Procedure
Preparation:
Dissolve sodium thiosulfate in water to create a 10-15% w/v solution. You need a 2:1 molar excess of thiosulfate relative to the bromo-ketone to ensure complete reaction.
Calculation: For 1g of bromo-ketone (MW ~249 g/mol ), use ~2g of sodium thiosulfate.
Solubilization:
Dissolve the waste 2-Bromo-1-(2,5-difluorophenyl)propan-1-one in a minimal amount of ethanol or isopropanol. The compound is not water-soluble; the alcohol acts as a phase-transfer bridge.
Reaction:
Slowly add the thiosulfate solution to the bromo-ketone solution while stirring.
Observation: The mixture may warm slightly (exothermic).
Stir at room temperature for 12–24 hours .
Validation (Self-Validating Step):
Take a small aliquot (~50
L).
Add to a vial containing 4-(p-nitrobenzyl)pyridine (NBP) spot test reagent (if available) OR simply check for the disappearance of the lachrymatory odor (cautiously, using proper wafting technique in a hood).
TLC Check: A Thin Layer Chromatography plate should show the disappearance of the non-polar starting material and the appearance of a baseline spot (the salt).
Final Disposal:
Once quenched, the solution contains the Bunte salt, excess thiosulfate, and bromide ions.
This mixture should now be labeled as "Deactivated Halogenated Waste" and placed in the Halogenated Solvent waste stream.
Part 3: Waste Segregation & Logistics
If deactivation is absolutely not possible (e.g., trace residues on silica gel), strict segregation rules apply.
Solid Waste (Contaminated Silica/Paper/Gloves)
Container: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).
Labeling: Must carry a distinct "LACHRYMATOR" sticker in addition to the standard hazardous waste label.
Storage: Store in a dedicated, vented cabinet. Do not compress or compact this waste.
Scenario: You drop a vial containing 5g of the compound outside the hood.
Evacuate: Clear the immediate area. The lachrymatory effect will be instant.
Ventilate: If safe, increase lab ventilation (purge mode).
PPE Up: Don full-face respirator with organic vapor cartridges (OV/AG) and double nitrile/butyl gloves.
Neutralize:
Cover the spill with a mix of soda ash (sodium carbonate) and clay absorbent .
Expert Tip: Spray the absorbent pile lightly with the Sodium Thiosulfate solution described in Part 2 to begin deactivation immediately on the floor.
Collect: Scoop into a wide-mouth jar, seal, and label "Hazardous Waste - Lachrymator Debris."
Clean: Wash the surface with a thiosulfate solution, followed by soap and water.
Part 5: Operational Workflow Diagram
The following diagram illustrates the decision matrix for handling this specific compound.
Caption: Operational decision tree for the safe deactivation and disposal of alpha-bromo ketones.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Management of Waste).
Thermo Fisher Scientific. (2021). Safety Data Sheet: Alpha-Bromo Ketones General Handling. (Referenced for H-code classifications H314/H318).[7]
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Protocol for destruction of alkylating agents using thiosulfate).
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8]
The "Why" Behind the Protocol
As a Senior Application Scientist, I must clarify that standard "lab safety" is insufficient for this compound. 2-Bromo-1-(2,5-difluorophenyl)propan-1-one is an
-bromo ketone .[1][2] Structurally, it possesses a highly electrophilic carbon adjacent to the carbonyl group.[2]
Mechanism of Toxicity:
Alkylation: This molecule acts as a potent alkylating agent.[1][2] It irreversibly binds to nucleophilic residues (specifically cysteine thiols) on proteins.[1][2]
TRPA1 Activation: The "tear gas" effect (lachrymation) is caused by the alkylation of TRPA1 ion channels in the corneal and respiratory sensory nerves, triggering intense pain and inflammation.[2]
Lipophilicity: The 2,5-difluorophenyl ring increases lipid solubility, facilitating rapid dermal absorption and penetration through standard nitrile gloves.[1][2]
Operational Rule: Treat this substance as a contact sensitizer and a severe lachrymator .[1][2] All handling must prevent any vapor release or skin contact.[1][2][3][4]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. Select PPE based on your operational scale.
PPE Component
Analytical Scale (< 100 mg)
Preparative Scale (> 100 mg)
Technical Rationale
Eye Protection
Chemical Splash Goggles
Chemical Splash Goggles + Face Shield
Standard safety glasses allow vapors to bypass the lens and irritate the eyes.[1][2] Goggles provide a vapor seal.[1][2]
Laminate Barrier: Silver Shield® / 4H® liners under Nitrile
-Haloketones permeate standard nitrile in <15 mins.[1][2] Silver Shield laminates are impermeable to organic halides.[1][2]
Respiratory
Fume Hood (Sash < 18")
Fume Hood (Sash < 18")
Do not use N95s.[1][2] If hood failure occurs, use a Full-Face Respirator with OV/AG cartridges.[1][2]
Body
Lab Coat (Cotton/Poly)
Chemical-Resistant Apron (Tyvek/PVC)
Cotton absorbs; Tyvek repels.[1][2] Essential for larger volumes where splash risk increases.[1][2]
Part 3: Operational Protocols & Visualization[2]
Safe Weighing & Transfer Workflow
Static electricity can disperse fine powders/droplets of this compound, causing invisible contamination.[2]
Figure 1: Closed-Loop Weighing Strategy to prevent balance contamination.
Chemical Deactivation (Quenching)
Never dispose of active
-bromo ketones directly into organic waste drums; they can react with other wastes or off-gas lachrymatory vapors when the drum is opened.[1][2]
The "Thiosulfate Kill" Protocol:
Preparation: Prepare a 10% w/v Sodium Thiosulfate (
) solution in water.
Reaction: The thiosulfate anion acts as a soft nucleophile, displacing the bromide and ring-opening the structure to form a non-volatile, water-soluble salt.[1][2][5]
Discard the aqueous phase into aqueous waste; solids into hazardous solid waste.[1][2]
Part 4: Emergency Response Logic
Scenario: Benchtop Spill (> 1 mL)
Do not simply wipe with paper towels.[1][2] This increases the surface area for evaporation, turning a liquid spill into a gas hazard.[2]
Figure 2: Active Decontamination Spill Response.[1][2]
Part 5: Storage & Stability[2]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Hygroscopic and air-sensitive.[1][2] Store under Argon or Nitrogen .[1][2]
Segregation: Keep away from bases (amines, hydroxide) and oxidizers.[1][2]
Visual Check: If the liquid turns dark brown or red, significant decomposition (HBr formation) has occurred.[1][2] Vent carefully.
References
National Institutes of Health (NIH). (2016).[1][2] Synthetic Access to Aromatic